molecular formula C37H58O10 B600192 25-O-Acetylcimigenol xyloside CAS No. 27994-12-3

25-O-Acetylcimigenol xyloside

Cat. No.: B600192
CAS No.: 27994-12-3
M. Wt: 662.8 g/mol
InChI Key: NNFJPOSVDKIWPO-GEOUWNACSA-N
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Description

Cimigenoside, 25-acetate has been reported in Actaea dahurica, Actaea yunnanensis, and other organisms with data available.
See also: Black Cohosh (part of).

Properties

CAS No.

27994-12-3

Molecular Formula

C37H58O10

Molecular Weight

662.8 g/mol

IUPAC Name

2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate

InChI

InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1

InChI Key

NNFJPOSVDKIWPO-GEOUWNACSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

25-O-Acetylcimigenol Xyloside: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-Acetylcimigenol xyloside is a cycloartane (B1207475) triterpenoid (B12794562) glycoside, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its potential mechanisms of action, particularly its cytotoxic effects on cancer cells. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been predominantly isolated from plants belonging to the Actaea and Cimicifuga genera of the Ranunculaceae family. These genera are closely related, and many species previously classified under Cimicifuga are now included in Actaea. The primary documented sources of this compound are the roots and rhizomes of these plants.

Plant SpeciesFamilyPlant Part
Actaea racemosa (syn. Cimicifuga racemosa)RanunculaceaeRoots and Rhizomes
Actaea dahuricaRanunculaceaeRhizomes
Actaea yunnanensisRanunculaceaeRhizomes
Cimicifuga foetidaRanunculaceaeRhizomes

Actaea racemosa, commonly known as black cohosh, is a well-documented source of this compound and other related triterpenoid glycosides.[1][2][3] Preparations from the roots and rhizomes of black cohosh have been traditionally used in herbal medicine and are now a subject of scientific investigation for their pharmacological properties.[4]

Isolation and Purification Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various reported methodologies to provide a representative and detailed guide.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Actaea racemosa rhizomes) Extraction Solvent Extraction (e.g., Acetone (B3395972) or EtOAc) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane/90% MeOH) Crude_Extract->Partitioning Polar_Fraction Polar Fraction Partitioning->Polar_Fraction Column_Chromatography Column Chromatography (Silica Gel) Polar_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Size_Exclusion Size-Exclusion Chromatography (Sephadex LH-20) Fractions->Size_Exclusion Enriched_Fractions Enriched Fractions Size_Exclusion->Enriched_Fractions HPLC Preparative HPLC (C18 Reversed-Phase) Enriched_Fractions->HPLC Purified_Compound Purified 25-O-Acetylcimigenol xyloside HPLC->Purified_Compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Extraction

  • Objective: To extract triterpenoid glycosides from the dried plant material.

  • Protocol:

    • Obtain dried and powdered rhizomes of Actaea racemosa (700 g).

    • Perform exhaustive extraction with acetone (3 x 5 L) at room temperature using ultrasonication for 30 minutes for each extraction cycle.

    • Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract (approximately 42 g).

2. Solvent Partitioning

  • Objective: To remove non-polar constituents and enrich the extract with more polar glycosides.

  • Protocol:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297) (EtOAc).

    • Separate the layers and collect the EtOAc fraction.

    • Partition the EtOAc fraction between n-hexane and 90% aqueous methanol (B129727) (MeOH).

    • Collect the 90% MeOH fraction, which will contain the majority of the triterpenoid glycosides, and evaporate the solvent.

3. Silica (B1680970) Gel Column Chromatography

  • Objective: To perform a preliminary fractionation of the polar extract based on polarity.

  • Protocol:

    • Re-dissolve the dried 90% MeOH fraction in a minimal amount of dichloromethane-methanol (9:1) and adsorb it onto silica gel (300 g).

    • Pack a glass column (50 x 7.5 cm) with silica gel in the same solvent system.

    • Apply the sample-adsorbed silica gel to the top of the column.

    • Elute the column with a stepwise gradient of dichloromethane-methanol (from 9:1 to 5:5, followed by 100% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing similar compounds.

4. Size-Exclusion Chromatography

  • Objective: To further separate the fractions based on molecular size.

  • Protocol:

    • Subject the combined fractions of interest from the silica gel column (e.g., Fraction B, 1.17 g) to Sephadex LH-20 column chromatography (100 x 2 cm).

    • Use a solvent system of dichloromethane-acetone (85:15) for elution.

    • Collect sub-fractions and monitor by TLC.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve final purification of this compound.

  • Protocol:

    • Dissolve the enriched sub-fraction (e.g., Subfraction B4, 180 mg) in the mobile phase.

    • Perform semi-preparative HPLC using a C18 reversed-phase column (e.g., ODS column).

    • Use an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) (CH3CN) and water. A reported isocratic condition is water-acetonitrile (50:50).

    • Monitor the elution using a suitable detector (e.g., UV at 210 nm or an Evaporative Light Scattering Detector - ELSD).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound. The identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Data

The yield of this compound can vary depending on the plant source, collection time, and the efficiency of the isolation procedure.

Starting MaterialAmount of Starting MaterialYield of this compoundPercentage Yield (%)Reference
Cimicifuga racemosa powder20 g4.2 mg0.021[3]

Biological Activity and Potential Signaling Pathways

Triterpenoid glycosides from Cimicifuga species, including compounds structurally related to this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction via the Intrinsic Pathway

The cytotoxic effects of these compounds are often linked to the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_0 This compound Action cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Compound 25-O-Acetylcimigenol xyloside Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Bax_Bak Pro-apoptotic (Bax, Bak) Compound->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G2/M Cell Cycle Arrest

In addition to apoptosis, related compounds have been shown to induce cell cycle arrest at the G2/M phase. This prevents cancer cells from dividing and proliferating. This process is often mediated by the regulation of key cell cycle proteins such as cyclin-dependent kinase 1 (Cdc2) and Cyclin B.

G2M_Arrest_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation cluster_2 Cell Cycle Progression Compound 25-O-Acetylcimigenol xyloside Cdc2_CyclinB Cdc2-Cyclin B Complex (Active) Compound->Cdc2_CyclinB Downregulates expression/activity G2M_Arrest G2/M Arrest Compound->G2M_Arrest M_Phase M Phase (Mitosis) Cdc2_CyclinB->M_Phase Promotes entry into Inactive_Complex Cdc2-Cyclin B Complex (Inactive) G2_Phase G2 Phase G2_Phase->Cdc2_CyclinB Activates

Caption: Simplified pathway of G2/M cell cycle arrest induced by this compound.

Conclusion

This compound is a promising natural product with well-documented sources and established, albeit complex, isolation procedures. Its potential as a cytotoxic agent, likely acting through the induction of apoptosis and cell cycle arrest, makes it a compound of significant interest for further pharmacological investigation and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for researchers to build upon in their exploration of this and other related triterpenoid glycosides.

References

An In-depth Technical Guide to 25-O-Acetylcimigenol xyloside: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) glycoside 25-O-Acetylcimigenol xyloside, a natural product with significant potential in pharmacological research. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its cytotoxic effects on cancer cells. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and development.

Chemical Structure and Properties

This compound, also known as 25-O-acetylcimigenol-3-O-β-D-xylopyranoside, is a cycloartane (B1207475) triterpenoid glycoside.[1] Its core structure is a complex polycyclic aglycone, cimigenol, which is functionalized with an acetyl group at the C-25 position and a xylopyranoside (xylose sugar) moiety attached at the C-3 position.[1] This compound is naturally found in plants of the Actaea genus (formerly Cimicifuga), such as Actaea racemosa (black cohosh).[1]

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C37H58O10[1]
Molecular Weight 662.8 g/mol [1]
CAS Number 27994-12-3[1]
IUPAC Name 2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-22-yl]propan-2-yl acetate[1]
XLogP3-AA 4.3[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 10[1]
Topological Polar Surface Area 144 Ų[1]
Complexity 1320[1]

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including multiple myeloma, breast cancer (MCF7), and liver cancer (HepG2) cells.[2][3] The primary mechanism of its anticancer effect is the induction of apoptosis, or programmed cell death.

p53-Dependent Mitochondrial Apoptosis Pathway

Research on this compound and structurally related compounds suggests that its pro-apoptotic activity is mediated through the p53-dependent mitochondrial (intrinsic) pathway.[2][3] This pathway is a critical cellular defense mechanism against tumorigenesis.

The proposed mechanism involves the following key steps:

  • Activation of p53: Cellular stress induced by this compound leads to the activation of the tumor suppressor protein p53.

  • Regulation of Bcl-2 Family Proteins: Activated p53 transcriptionally regulates the expression of Bcl-2 family proteins. It is hypothesized that this compound, through p53, leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio is a critical event in initiating apoptosis.[4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family members at the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases, most notably caspase-3.[5][6]

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6][7]

G p53-Dependent Mitochondrial Apoptosis Pathway Induced by this compound cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound p53_activation p53 Activation This compound->p53_activation Bcl2_regulation Transcriptional Regulation of Bcl-2 Family p53_activation->Bcl2_regulation Bax_up Bax (pro-apoptotic) Upregulation Bcl2_regulation->Bax_up + Bcl2_down Bcl-2 (anti-apoptotic) Downregulation Bcl2_regulation->Bcl2_down - Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MOMP MOMP Bax_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Cytochrome_c->Apoptosome

Caption: p53-dependent mitochondrial apoptosis pathway.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of triterpenoid glycosides from Actaea racemosa involves solvent extraction followed by chromatographic separation.

Materials:

Procedure:

  • Extraction: Extract the dried and powdered plant material with acetone using ultrasonication. Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography: Redissolve the crude extract in a minimal amount of dichloromethane-methanol (e.g., 9:1 v/v) and apply it to a silica gel column. Elute the column with a gradient of dichloromethane and methanol to fractionate the extract.

  • Sephadex LH-20 Column Chromatography: Subject the fractions containing triterpenoid glycosides to Sephadex LH-20 column chromatography using a suitable solvent system (e.g., dichloromethane-acetone, 85:15 v/v) for further purification.

  • Semi-preparative HPLC: The final purification of this compound is achieved using a semi-preparative HPLC system equipped with a C18 column. A typical mobile phase would be an isocratic or gradient mixture of water and acetonitrile. The compound is detected by UV absorbance.

G Isolation and Purification Workflow Plant_Material Dried & Powdered Actaea racemosa Rhizomes Extraction Acetone Extraction (Ultrasonication) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Triterpenoid_Fractions Triterpenoid-rich Fractions Silica_Gel->Triterpenoid_Fractions Sephadex Sephadex LH-20 Chromatography Triterpenoid_Fractions->Sephadex Purified_Fractions Partially Purified Fractions Sephadex->Purified_Fractions HPLC Semi-preparative HPLC (C18 Column) Purified_Fractions->HPLC Final_Compound Pure 25-O-Acetylcimigenol xyloside HPLC->Final_Compound

Caption: General workflow for isolation and purification.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] The plate can be shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 630-690 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a promising natural product with potent cytotoxic effects against cancer cells. Its mechanism of action through the p53-dependent mitochondrial apoptosis pathway makes it an interesting candidate for further investigation in cancer research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related triterpenoid glycosides. Further studies are warranted to fully elucidate its detailed molecular interactions and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Unveiling of a Therapeutic Arsenal: A Technical Guide to the Biosynthesis of 25-O-Acetylcimigenol Xyloside in Cimicifuga racemosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb of the Ranunculaceae family with a rich history in traditional medicine for the alleviation of menopausal symptoms. The therapeutic efficacy of its extracts is largely attributed to a complex mixture of triterpenoid (B12794562) glycosides, among which 25-O-acetylcimigenol xyloside stands out as a significant bioactive constituent. Understanding the intricate biosynthetic pathway of this compound is paramount for optimizing its production through metabolic engineering and ensuring the quality and consistency of black cohosh-based pharmaceuticals. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediate molecules, and relevant gene families. While specific enzymes in C. racemosa await full functional characterization, this guide synthesizes current knowledge on triterpenoid biosynthesis from related plant species to construct a robust hypothetical pathway. Furthermore, it presents generalized experimental protocols for the identification, characterization, and quantification of the enzymes and metabolites involved, offering a foundational framework for future research in this field.

Introduction: The Significance of Cimigenol-Type Triterpenoids

The rhizomes of Cimicifuga racemosa are a rich source of cycloartane-type triterpenoid glycosides, which are believed to be the primary bioactive constituents responsible for the plant's medicinal properties[1][2]. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, a prominent member of this class, has garnered significant interest due to its potential therapeutic applications. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full potential through biotechnological approaches.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidative and glycosidic modifications. Although the specific enzymes catalyzing each step in C. racemosa have not been definitively identified, a putative pathway can be constructed based on well-characterized triterpenoid biosynthetic pathways in other plant species.

The proposed pathway can be divided into four key stages:

  • Cycloartenol (B190886) Formation: The pathway initiates with the cyclization of the linear precursor 2,3-oxidosqualene to form the foundational cycloartane (B1207475) skeleton, cycloartenol. This reaction is catalyzed by the enzyme cycloartenol synthase (CAS) .

  • Oxidative Modifications: The cycloartenol backbone undergoes a series of regio- and stereospecific hydroxylation reactions. These oxidations are primarily mediated by cytochrome P450 monooxygenases (CYP450s) , a large and diverse family of enzymes crucial for secondary metabolite biosynthesis in plants[3]. These modifications lead to the formation of the cimigenol (B190795) aglycone.

  • Xylosylation: A xylose sugar moiety is attached to the cimigenol aglycone, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT) . These enzymes utilize UDP-xylose as the sugar donor.

  • Acetylation: The final step involves the transfer of an acetyl group to the 25-hydroxyl group of the cimigenol xyloside, a reaction catalyzed by an acetyltransferase .

Below is a visual representation of this putative pathway.

25-O-Acetylcimigenol_xyloside_Biosynthesis cluster_0 Upstream Pathway cluster_1 Core Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cimigenol Cimigenol Cycloartenol->Cimigenol Cytochrome P450s (CYP450s) (Multiple Steps) Cimigenol xyloside Cimigenol xyloside Cimigenol->Cimigenol xyloside UDP-glycosyltransferase (UGT) This compound This compound Cimigenol xyloside->this compound Acetyltransferase

Figure 1: Putative biosynthesis pathway of this compound.

Quantitative Data

Currently, there is a paucity of specific quantitative data, such as enzyme kinetic parameters (Km, Vmax, kcat) and in planta metabolite concentrations for the intermediates of the this compound biosynthetic pathway in C. racemosa. However, several studies have reported the quantification of total and individual triterpenoid glycosides in black cohosh rhizomes and commercial products[4][5]. This information, while not providing kinetic data, is crucial for establishing baseline levels of the final product and for the development of analytical methods to assess the impact of genetic or environmental manipulations on the pathway.

Compound ClassConcentration Range in Rhizome (mg/g dry weight)Analytical MethodReference
Total Triterpenoid Glycosides1.5 - 10.5HPLC-ELSD, LC-MS[4][5]
Actein0.3 - 2.1LC-MS[4]
27-Deoxyactein0.1 - 1.2LC-MS[4]
Cimicifugoside0.2 - 1.5LC-MS[4]

Table 1: Reported Concentrations of Triterpenoid Glycosides in Cimicifuga racemosa Rhizome.

Experimental Protocols

The functional characterization of the enzymes involved in the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed, generalized protocols for the key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences of candidate genes encoding cycloartenol synthase, cytochrome P450s, UDP-glycosyltransferases, and acetyltransferases from C. racemosa.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Harvest fresh rhizome tissue from C. racemosa.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):

    • Design degenerate primers based on conserved amino acid sequences of known triterpenoid biosynthetic enzymes from other plant species.

    • Perform PCR using the synthesized cDNA as a template to amplify partial gene fragments.

    • Sequence the amplified fragments and use the sequence information to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.

  • Transcriptome Analysis (Alternative Approach):

    • Perform high-throughput RNA sequencing (RNA-Seq) of the C. racemosa rhizome transcriptome.

    • Assemble the transcriptome de novo and annotate the transcripts by sequence homology to known enzyme families.

    • Identify candidate genes based on their annotation and expression levels in the rhizome.

Gene_Identification_Workflow Rhizome_Tissue C. racemosa Rhizome Tissue RNA_Extraction Total RNA Extraction Rhizome_Tissue->RNA_Extraction cDNA_Synthesis First-Strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) RNA_Extraction->Transcriptome_Sequencing Degenerate_PCR Degenerate PCR cDNA_Synthesis->Degenerate_PCR RACE 5' and 3' RACE Degenerate_PCR->RACE Full_Length_Gene Full-Length Candidate Gene RACE->Full_Length_Gene De_Novo_Assembly De Novo Assembly & Annotation Transcriptome_Sequencing->De_Novo_Assembly De_Novo_Assembly->Full_Length_Gene

Figure 2: Workflow for candidate gene identification.
Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active recombinant enzymes for in vitro functional characterization.

Methodology:

  • Vector Construction:

    • Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

    • Incorporate an affinity tag (e.g., His-tag, GST-tag) to facilitate protein purification.

  • Heterologous Expression:

    • Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae).

    • Grow the transformed cells to an optimal density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification:

    • Harvest the cells and lyse them to release the recombinant protein.

    • Purify the tagged protein from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

In Vitro Enzyme Assays and Kinetic Analysis

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

Methodology:

  • Cycloartenol Synthase (CAS) Assay:

    • Reaction Mixture: Purified CAS, 2,3-oxidosqualene (substrate), and a suitable buffer.

    • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

    • Product Analysis: Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS or LC-MS. Compare the product's mass spectrum and retention time with an authentic cycloartenol standard.

  • Cytochrome P450 (CYP450) Assay:

    • Reaction Mixture: Purified CYP450, a suitable cytochrome P450 reductase (CPR) partner, NADPH, and the appropriate substrate (e.g., cycloartenol or a downstream intermediate).

    • Incubation: Incubate the reaction mixture at an optimal temperature.

    • Product Analysis: Extract the products and analyze by LC-MS to identify hydroxylated products.

  • UDP-Glycosyltransferase (UGT) Assay:

    • Reaction Mixture: Purified UGT, cimigenol (acceptor substrate), UDP-xylose (sugar donor), and a suitable buffer.

    • Incubation: Incubate the reaction mixture at an optimal temperature.

    • Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of cimigenol xyloside.

  • Acetyltransferase Assay:

    • Reaction Mixture: Purified acetyltransferase, cimigenol xyloside (acceptor substrate), acetyl-CoA (acetyl donor), and a suitable buffer.

    • Incubation: Incubate the reaction mixture at an optimal temperature.

    • Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of this compound.

  • Kinetic Analysis:

    • For each enzyme, perform assays with varying substrate concentrations while keeping other conditions constant.

    • Measure the initial reaction velocity at each substrate concentration.

    • Determine the kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Enzyme_Characterization_Workflow Candidate_Gene Cloned Candidate Gene Heterologous_Expression Heterologous Expression Candidate_Gene->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification In_Vitro_Assay In Vitro Enzyme Assay Protein_Purification->In_Vitro_Assay Kinetic_Analysis Kinetic Analysis In_Vitro_Assay->Kinetic_Analysis Functional_Characterization Functional Characterization Kinetic_Analysis->Functional_Characterization

Figure 3: General workflow for enzyme functional characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cimicifuga racemosa is a complex process involving multiple enzymatic steps. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the putative pathway presented in this guide provides a solid foundation for future research. The identification and functional characterization of the key enzymes, including cycloartenol synthase, cytochrome P450s, UDP-glycosyltransferases, and acetyltransferases, are crucial next steps. The experimental protocols outlined herein offer a roadmap for researchers to unravel the molecular intricacies of this important biosynthetic pathway.

A deeper understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of C. racemosa or heterologous hosts to enhance the production of this valuable therapeutic compound. Furthermore, the characterization of these enzymes may lead to the development of novel biocatalysts for the synthesis of other bioactive molecules. The continued investigation into the biosynthesis of triterpenoid glycosides in Cimicifuga racemosa holds significant promise for the fields of natural product chemistry, drug discovery, and biotechnology.

References

Unveiling the Molecular Mechanisms of 25-O-Acetylcimigenol Xyloside: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 25-O-Acetylcimigenol xyloside, a triterpene xyloside with promising therapeutic potential. The primary focus of this document is to detail its pro-apoptotic effects, which are understood to be mediated through the activation of the p53-dependent mitochondrial signaling pathway. Additionally, we will explore a hypothetical anti-inflammatory mechanism based on structure-activity relationships of related cimigenol (B190795) glycosides. This guide presents quantitative data from key studies, detailed experimental protocols, and visual diagrams of the elucidated signaling pathways and experimental workflows to facilitate further research and drug development.

Core Mechanism of Action: Induction of Apoptosis

Preliminary studies have identified the induction of apoptosis as a primary mechanism of action for this compound. Research indicates that this compound exerts its cytotoxic effects on cancer cells by activating the intrinsic apoptotic pathway, a critical process in programmed cell death that is often dysregulated in cancer.

The p53-Dependent Mitochondrial Signaling Pathway

The pro-apoptotic activity of this compound is primarily mediated through the p53-dependent mitochondrial signaling pathway.[1] Upon cellular stress induced by the compound, the tumor suppressor protein p53 is activated. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins, notably Bax (Bcl-2-associated X protein).[2][3][4][5]

Bax then translocates from the cytosol to the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2] Cytosolic cytochrome c then binds to Apaf-1 (Apoptotic protease activating factor 1), which, in the presence of dATP, forms the apoptosome. The apoptosome subsequently recruits and activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2]

p53_mitochondrial_pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 25-O-Acetylcimigenol_xyloside 25-O-Acetylcimigenol xyloside p53_activation p53 Activation 25-O-Acetylcimigenol_xyloside->p53_activation Bax_transcription Bax Gene Transcription p53_activation->Bax_transcription Bax_protein Bax Protein Bax_transcription->Bax_protein Bax_translocation Bax Translocation to Mitochondria Bax_protein->Bax_translocation Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase367 Caspase-3, -6, -7 (Effector) Caspase9->Caspase367 Apoptosis Apoptosis Caspase367->Apoptosis MOMP MOMP Bax_translocation->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Cytochrome_c_release->Apoptosome

Figure 1: p53-Dependent Mitochondrial Apoptosis Pathway

Hypothetical Anti-inflammatory Mechanism

While direct experimental evidence for the anti-inflammatory effects of this compound is currently limited, the structural characteristics of cimigenol glycosides suggest a potential role in modulating inflammatory pathways. Many glycosides and flavonoids are known to exhibit anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8]

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The structure-activity relationship of various flavonoids and glycosides indicates that the presence and positioning of hydroxyl and acetyl groups can significantly influence their ability to inhibit NF-κB activation.[7][9] It is hypothesized that this compound, due to its specific chemical structure, may interfere with key kinases in the NF-κB pathway, such as IκB kinase (IKK), thereby preventing IκB degradation and subsequent NF-κB activation. Further investigation is required to validate this proposed mechanism.

NFkB_pathway Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Activation IKK Activation Pro-inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Phosphorylation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Compound 25-O-Acetylcimigenol xyloside (Hypothesized) Compound->IKK_Activation

Figure 2: Hypothesized Inhibition of NF-κB Pathway

Quantitative Data

The cytotoxic effects of this compound and related compounds have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study on breast cancer cells.

CompoundCell LineIC50 (µg/mL)
25-O-acetylcimigenol-3-O-α-l-arabinopyranoside (3)MCF74.0
R-MCF75.3
25-O-acetylcimigenol-3-O-β-d-xylopyranoside (4) MCF7 4.3
R-MCF7 4.8
Data from a study on MCF7 and doxorubicin-resistant-MCF7 (R-MCF7) cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

apoptosis_workflow Cell_Culture Cell Culture (e.g., MCF-7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Harvesting Cell Harvesting (Trypsinization & Wash) Compound_Treatment->Cell_Harvesting Staining Annexin V-FITC & PI Staining Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Viable, Apoptotic, Necrotic) Flow_Cytometry->Data_Analysis

Figure 3: Experimental Workflow for Apoptosis Assay
Western Blot Analysis for p53 and Bax

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary studies on this compound strongly suggest its potential as an anti-cancer agent, primarily through the induction of apoptosis via the p53-dependent mitochondrial pathway. The quantitative data indicates potent cytotoxic activity against breast cancer cells. The hypothesized anti-inflammatory mechanism via NF-κB inhibition presents an exciting avenue for further research, which could broaden the therapeutic applications of this compound.

Future studies should focus on:

  • A more detailed elucidation of the upstream signaling events leading to p53 activation.

  • In vivo studies to validate the anti-cancer efficacy and to assess the pharmacokinetic and pharmacodynamic properties of the compound.

  • Direct experimental validation of the hypothesized anti-inflammatory effects and the underlying mechanism.

  • Comprehensive structure-activity relationship studies to identify even more potent and selective analogs.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

Unveiling the Biological Activities of 25-O-Acetylcimigenol xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-Acetylcimigenol xyloside, a triterpenoid (B12794562) glycoside primarily isolated from the medicinal plant Cimicifuga racemosa (black cohosh), has emerged as a compound of significant interest in oncological research.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of its biological activities, with a focus on its cytotoxic effects against various cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Cytotoxic Activity

Quantitative studies have demonstrated the potent cytotoxic effects of this compound and its close derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from key studies are summarized in the tables below for comparative analysis.

CompoundCell LineCell TypeIncubation TimeIC50 (µg/mL)IC50 (µM)Reference
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF7Breast Adenocarcinoma48 h4.8~7.2[2]
R-MCF7Doxorubicin-resistant Breast Adenocarcinoma48 h4.3~6.5[2]
25-O-acetylcimigenol-3-O-α-l-arabinopyranosideMCF7Breast Adenocarcinoma48 h5.3~8.0[2]
R-MCF7Doxorubicin-resistant Breast Adenocarcinoma48 h4.0~6.0[2]
NCI-H929Multiple Myeloma24 h12.5~18.9[2]
OPM-2Multiple Myeloma24 h20.1~30.3[2]
U266Multiple Myeloma24 h16.9~25.5[2]
25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranosideMDA-MB-453HER2-overexpressing Breast Cancer96 h3.2~5.0[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic activity of this compound and related compounds appears to be the induction of apoptosis. Research suggests the involvement of the p53-dependent mitochondrial signaling pathway.[2] In a study on a structurally similar compound, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, the apoptotic mechanism in HepG2 cells was further elucidated to involve G2/M cell cycle arrest, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[5]

Signaling Pathway

The proposed apoptotic pathway initiated by this compound is depicted in the following diagram:

G cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade cluster_4 Cell Cycle Arrest Compound This compound p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 cdc2_cyclinB cdc2/cyclin B Downregulation p53->cdc2_cyclinB MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest cdc2_cyclinB->G2M_Arrest G cluster_0 Day 1 cluster_1 Day 2 cluster_2 End of Incubation A Seed cells in 96-well plates (e.g., 3 x 10^4 cells/well) B Incubate for 24 h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-96 h C->D E Add MTT solution (e.g., 0.5 mg/mL) D->E F Incubate for 4 h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H G A Treat cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibody (e.g., anti-Bcl-2, anti-Bax) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect protein bands using chemiluminescence F->G G A Treat cells with This compound B Harvest and fix cells (e.g., with cold 70% ethanol) A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze DNA content by flow cytometry D->E

References

An In-depth Technical Guide to 25-O-Acetylcimigenol xyloside: Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-O-Acetylcimigenol xyloside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, has been identified as a significant bioactive constituent of plants from the Actaea (formerly Cimicifuga) genus, commonly known as black cohosh. This document provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its isolation from natural sources and summarizes its known biological activities, with a particular focus on its cytotoxic effects against various cancer cell lines. This guide includes a compilation of quantitative data from multiple studies, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its isolation workflow and proposed mechanism of action.

Discovery and History

These earlier investigations laid the groundwork for the later, more detailed phytochemical and pharmacological studies. The renewed interest in the new millennium has been driven by the significant cytotoxic and other biological activities exhibited by this and related compounds, making it a subject of interest for potential therapeutic applications.

Chemical Properties

This compound is characterized by a complex cycloartane skeleton, which is a tetracyclic triterpene with a distinctive cyclopropane (B1198618) ring. A xylose sugar moiety is attached at the C-3 position, and an acetyl group is present at the C-25 position of the aglycone, cimigenol (B190795).

PropertyValueSource
Molecular Formula C37H58O10[6]
Molecular Weight 662.85 g/mol [6]
CAS Number 27994-12-3[7][8]
Appearance SolidN/A
Synonyms Cimigenoside, 25-acetate; 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside[7]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, primarily in the realm of oncology. Its cytotoxic effects have been evaluated against a range of cancer cell lines.

Cytotoxicity

Studies have consistently shown that this compound exhibits potent cytotoxic activity against various cancer cell lines. The table below summarizes the available quantitative data.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
NCI-H929Multiple MyelomaNot explicitly stated, but showed significant viability reduction at 25 µM and 50 µM24 and 48 hours[9][10]
OPM-2Multiple MyelomaNot explicitly stated, but showed significant viability reduction at 50 µM24 and 48 hours[9][10]
U266Multiple MyelomaNot explicitly stated, but showed significant viability reduction at 50 µM24 and 48 hours[9][10]
HepG2Hepatocellular Carcinoma16 (for the related 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside)Not specified[11]
EAC (Ehrlich ascites carcinoma)Murine Mammary Adenocarcinoma0.19 (for the related 25-O-acetylcimigenol 3-O-(2'-O-acetyl)-alpha-L-arabinopyranoside)Not specified[5]
MDA-MB-A231Human Breast Cancer10.21 (for the related 25-O-acetylcimigenol 3-O-(2'-O-acetyl)-alpha-L-arabinopyranoside)Not specified[5]
Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound and related cimigenol glycosides is the induction of apoptosis, or programmed cell death. While the precise signaling pathway for this specific compound has not been fully elucidated in the reviewed literature, studies on structurally similar triterpenoid glycosides isolated from the same plant sources point towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.

This pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[12][13][14]. It is hypothesized that cimigenol glycosides can modulate the balance of these proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c into the cytoplasm, which triggers the activation of a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of the apoptotic program[12][14]. One study on a related compound, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, demonstrated cleavage of PARP and regulation of the Bcl-2 family proteins, which are hallmarks of caspase-mediated apoptosis[11].

While a direct link to the p53 tumor suppressor protein has not been definitively established for this compound, p53 is a key regulator of the intrinsic apoptotic pathway and is a plausible upstream activator in response to cellular stress induced by this compound.

Experimental Protocols

Isolation of this compound from Actaea racemosa

The following is a representative protocol for the isolation of this compound, compiled from several methodologies described in the literature[9][15][16][17][18].

1. Extraction:

  • Dried and ground rhizomes of Actaea racemosa are extracted with 75% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The triterpenoid glycosides are typically enriched in the ethyl acetate fraction.

3. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography over a macroporous resin (e.g., D101) and eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 60%, 75%, 100% ethanol) to yield several sub-fractions.

  • The sub-fraction containing the target compound is then further purified using silica (B1680970) gel column chromatography with a solvent system such as a gradient of petroleum ether-ethyl acetate-methanol.

  • Further separation can be achieved using Sephadex LH-20 column chromatography with a solvent mixture like dichloromethane-acetone (e.g., 85:15).

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • The fraction enriched with this compound is subjected to semi-preparative HPLC for final purification.

  • A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often containing a small amount of formic acid, e.g., 0.05%, to improve peak shape).

  • The eluent is monitored by a UV detector (typically around 210 nm, as triterpenoid glycosides often lack a strong chromophore at higher wavelengths) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[19].

  • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule[4].

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability[1][10][20][21].

1. Cell Seeding:

  • The desired cancer cell line is seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the compound. Control wells receive medium with the same concentration of the solvent.

  • The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • The plate is shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of around 630 nm if desired).

6. Data Analysis:

  • The cell viability is calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow Plant Dried & Ground Rhizomes of Actaea racemosa Extraction 75% Ethanol Extraction Plant->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction CC1 Macroporous Resin Column (Ethanol/Water Gradient) EtOAc_Fraction->CC1 Subfraction Enriched Sub-fraction CC1->Subfraction CC2 Silica Gel & Sephadex LH-20 Column Chromatography Subfraction->CC2 Purified_Fraction Further Purified Fraction CC2->Purified_Fraction HPLC Semi-preparative HPLC (C18, Acetonitrile/Water) Purified_Fraction->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structure Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Isolation workflow for this compound.

Proposed Signaling Pathway of Apoptosis Induction

Apoptosis_Pathway Compound This compound Stress Cellular Stress Compound->Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Stress->Bcl2_Family Bax_Bak Activation of Bax/Bak Bcl2_Family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Conclusion

This compound is a well-characterized triterpenoid glycoside from the Actaea genus with demonstrated cytotoxic activity against various cancer cell lines. Its ability to induce apoptosis makes it a compound of interest for further investigation in the development of novel anticancer agents. While the general mechanism of action is understood to involve the intrinsic apoptotic pathway, further research is needed to fully elucidate the specific molecular targets and signaling cascades involved. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the isolation, characterization, and biological evaluation of this and similar natural products.

References

Spectroscopic and Mechanistic Insights into 25-O-Acetylcimigenol Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 25-O-Acetylcimigenol xyloside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Actaea (formerly Cimicifuga) genus, such as Black Cohosh (Actaea racemosa). This document details its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and explores its biological activity, particularly its cytotoxic effects on cancer cells.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₃₇H₅₈O₁₀ and a molecular weight of approximately 662.8 g/mol .[1][2] Its structure consists of a polycyclic triterpenoid aglycone, cimigenol, which is acetylated at the C-25 position and glycosidically linked to a xylose sugar moiety.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is crucial for determining the carbon and proton framework of the molecule. Although the full spectral data from the primary literature by Jamróz et al. is not publicly available, the following table presents representative ¹H and ¹³C NMR chemical shifts for key structural features of this compound and similar triterpenoid glycosides, based on extensive studies of this class of compounds.[3][4][5]

Table 1: Representative ¹H and ¹³C NMR Data for this compound

PositionRepresentative ¹³C Chemical Shift (δ ppm)Representative ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)
Aglycone Moiety
C-3~89.0~3.25 (dd, J = 11.5, 4.5)
C-9~20.0
C-15~78.0~4.40 (br s)
C-16~83.0~4.00 (d, J = 6.0)
C-25~90.0
Acetyl CH₃~21.5~2.05 (s)
Acetyl C=O~171.0
Xylose Moiety
Xyl C-1'~106.0~4.50 (d, J = 7.5)
Xyl C-2'~75.0~3.30 (m)
Xyl C-3'~78.0~3.45 (m)
Xyl C-4'~71.0~3.60 (m)
Xyl C-5'~67.0~3.20 (dd, J = 11.0, 8.0), 3.90 (dd, J = 11.0, 5.0)

Note: These are representative values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound [6]

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretching (hydroxyl groups)
~2950C-H stretching (aliphatic)
~1730C=O stretching (acetyl ester)
~1240C-O stretching (acetyl ester)
~1070C-O stretching (glycosidic bond and alcohols)
Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Interpretation
[M+Na]⁺~685.4Sodium adduct of the intact molecule
[M-H]⁻~661.4Deprotonated intact molecule
Fragment~529.4Loss of the xylose moiety (132 Da)
Fragment~469.4Subsequent loss of acetic acid (60 Da)

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Isolation and Purification

G plant_material Dried and Powdered Cimicifuga racemosa Rhizomes extraction Maceration with 80% Ethanol (B145695) plant_material->extraction partition Solvent Partitioning (n-hexane, dichloromethane, ethyl acetate (B1210297), n-butanol) extraction->partition chromatography1 Sephadex LH-20 Column Chromatography partition->chromatography1 chromatography2 Semi-preparative HPLC chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1. General workflow for the isolation and purification of this compound.
  • Extraction: Dried and powdered rhizomes of Cimicifuga racemosa are macerated with 80% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the triterpenoid glycosides (typically the n-butanol or ethyl acetate fraction) is subjected to column chromatography on Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC with a suitable solvent system (e.g., a gradient of water and acetonitrile) to yield the pure compound.[7]

Spectroscopic Analysis

G sample_prep Sample Preparation (Dissolution in appropriate solvent) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr ir IR Spectroscopy (FTIR) sample_prep->ir ms Mass Spectrometry (ESI-MS, ESI-MS/MS) sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 2. Workflow for the spectroscopic analysis of the purified compound.
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is typically dissolved in deuterated pyridine (B92270) (pyridine-d₅) or methanol (B129727) (CD₃OD). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[4][5][8]

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrophotometer. The sample is typically prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern, which helps in confirming the structure, particularly the sequence and linkage of the sugar moiety.[8]

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including multiple myeloma and hepatocellular carcinoma.[7][9][10] The mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

G cluster_cell Cancer Cell compound This compound bcl2_family Regulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) compound->bcl2_family cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle caspase_activation Caspase Activation (Caspase-3, -8, -9) bcl2_family->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis proliferation Inhibition of Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

Figure 3. Proposed apoptotic signaling pathway induced by this compound.

The cytotoxic effects of this compound are mediated through the following key events:

  • Regulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[10]

  • Caspase Activation: It triggers the activation of a cascade of cysteine proteases known as caspases (including caspase-3, -8, and -9), which are central executioners of apoptosis.[9]

  • PARP Cleavage: Activated caspases lead to the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP cleavage is a hallmark of apoptosis.[10]

  • Cell Cycle Arrest: The compound can also induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[9][10]

Conclusion

This compound is a structurally complex triterpenoid glycoside with significant biological activity. Its detailed structural characterization through a combination of modern spectroscopic techniques provides a foundation for understanding its structure-activity relationships. The elucidation of its pro-apoptotic mechanism of action in cancer cells highlights its potential as a lead compound for the development of new anticancer agents. Further research is warranted to fully explore its therapeutic potential and to identify its specific molecular targets.

References

In Silico Modeling of 25-O-Acetylcimigenol xyloside Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the protein binding characteristics of 25-O-Acetylcimigenol xyloside, a triterpenoid (B12794562) glycoside isolated from Cimicifuga racemosa. Drawing from existing literature on its biological activities, which strongly suggest the induction of apoptosis and cell cycle arrest, this document outlines a focused computational approach to investigate its interaction with key regulatory proteins. While direct protein targets of this compound have not been definitively identified in experimental studies, this guide proposes a rationalized workflow hypothesizing its binding to the anti-apoptotic protein Bcl-2, a critical regulator of programmed cell death. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to binding free energy calculations, serve as a robust protocol for elucidating the potential mechanism of action of this and other natural products with similar bioactivities.

Introduction

This compound is a naturally occurring triterpenoid glycoside that has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including multiple myeloma, breast cancer, and hepatocellular carcinoma.[1] Experimental evidence indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest.[2][3] Studies on closely related cimigenol (B190795) glycosides have revealed a modulation of the Bcl-2 family of proteins, specifically the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2][3] Furthermore, activation of caspases and downregulation of key cell cycle proteins such as Cdc2 (CDK1) and Cyclin B have been observed.[2] One study has also implicated the p53-dependent mitochondrial signaling pathway in the apoptotic mechanism.[1]

Despite these valuable insights into its downstream effects, the direct molecular targets of this compound remain to be elucidated. This guide puts forth the hypothesis that this compound exerts its pro-apoptotic effects through the direct inhibition of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound may disrupt the Bcl-2/Bax heterodimerization, thereby freeing Bax to promote mitochondrial outer membrane permeabilization and initiate the caspase cascade. This guide provides a detailed in silico workflow to computationally test this hypothesis.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the comprehensive in silico workflow designed to investigate its binding to Bcl-2.

Proposed_Apoptosis_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm 25ACX 25-O-Acetylcimigenol xyloside Bcl2 Bcl-2 25ACX->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibits Bcl2_Bax Bcl-2/Bax Complex Bcl2->Bcl2_Bax Bax->Bcl2_Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

In_Silico_Modeling_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (Bcl-2) Start->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Rg) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Energy Results Results Interpretation and Conclusion Binding_Energy->Results

Figure 2: In silico workflow for modeling protein-ligand binding.

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the key in silico experiments proposed in the workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the Bcl-2 protein for docking and simulation.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem (CID: 91826996).

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a .mol2 or .pdbqt format for docking.

  • Protein Preparation:

    • Download the crystal structure of human Bcl-2 from the Protein Data Bank (PDB ID: 2O2F or a similar high-resolution structure).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) using software like AutoDockTools or UCSF Chimera.

    • Define the binding pocket for docking. This can be identified from the position of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

    • Save the prepared protein structure in a .pdbqt format.

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the binding site of Bcl-2.

Protocol:

  • Grid Box Generation:

    • Using the prepared Bcl-2 structure, define a grid box that encompasses the entire binding pocket. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Perform molecular docking using a program such as AutoDock Vina or PyRx.

    • Set the number of binding modes to be generated (e.g., 10-20) and the exhaustiveness of the search.

    • The program will generate a series of binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

  • Pose Analysis:

    • Visualize the docked poses using a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer).

    • Analyze the interactions between the ligand and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complex and observe its dynamic behavior over time.

Protocol:

  • System Setup:

    • Use the best-scoring docked complex from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform the simulation using a molecular dynamics engine like GROMACS or AMBER.

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Perform a two-step equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

    • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to obtain a stable trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Radius of Gyration (Rg): To assess the compactness of the protein.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of the protein-ligand complex to provide a more accurate estimation of binding affinity than docking scores.

Protocol:

  • MM/PBSA Calculation:

    • Use the trajectory from the MD simulation to perform Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations.

    • This method calculates the binding free energy by combining the molecular mechanics energy in the gas phase with the solvation free energy.

    • The calculation will provide the total binding free energy and contributions from different energy components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

Data Presentation

The quantitative data generated from the in silico experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Molecular Docking Results

Binding PoseBinding Affinity (kcal/mol)Interacting Residues (Bcl-2)Interaction Type
1-9.5Phe105, Tyr101, Arg139Hydrophobic, Pi-Alkyl, Hydrogen Bond
2-9.2Val126, Ala142, Asp108Hydrophobic, Hydrogen Bond
3-8.9Gly138, Glu136Hydrogen Bond
............

Table 2: Molecular Dynamics Simulation Stability Metrics

MetricAverage ValueStandard Deviation
Protein RMSD (Å)1.80.3
Ligand RMSD (Å)0.90.2
Radius of Gyration (Å)15.20.5

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals Energy-45.23.1
Electrostatic Energy-15.82.5
Polar Solvation Energy30.54.2
Non-polar Solvation Energy-5.10.8
Total Binding Free Energy -35.6 5.3

Conclusion

This technical guide has outlined a comprehensive in silico strategy to investigate the protein binding of this compound, with a specific focus on the anti-apoptotic protein Bcl-2 as a potential direct target. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable data to support or refute the hypothesis that this natural product exerts its biological effects through direct interaction with key regulators of apoptosis. The methodologies presented here are broadly applicable to the study of other natural products and can serve as a foundational component in modern drug discovery and development pipelines. Further experimental validation, such as in vitro binding assays, will be crucial to confirm the in silico predictions and fully elucidate the mechanism of action of this compound.

References

25-O-Acetylcimigenol Xyloside: An In-Depth Technical Guide on its Ethnobotanical Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-O-Acetylcimigenol xyloside, a cycloartane (B1207475) triterpene glycoside isolated from the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as Black Cohosh, stands as a molecule of significant interest at the intersection of traditional medicine and modern pharmacology. Historically, Black Cohosh has been a cornerstone of Native American and traditional Chinese medicine for the treatment of a range of ailments, most notably menopausal symptoms and musculoskeletal complaints.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical roles of this compound, delving into its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. The document aims to serve as a critical resource for researchers and professionals in drug discovery and development, offering detailed insights into this promising natural compound.

Ethnobotanical Heritage of Actaea racemosa and this compound

The use of Actaea racemosa is deeply rooted in the traditional medicinal practices of various cultures. Native American communities, particularly the Cherokee, have long utilized the rhizomes of this plant for a variety of therapeutic purposes, including the management of pain, inflammation, and gynecological issues.[2] The plant's application in treating rheumatoid muscular pain, headaches, and dysmenorrhea is well-documented in ethnobotanical literature.

The scientific validation of these traditional uses has led to the identification of a rich array of bioactive compounds within Black Cohosh, with triterpene glycosides being a major class of constituents. Among these, this compound has emerged as a key contributor to the plant's pharmacological profile. Its presence in the rhizome, the traditionally used part of the plant, underscores its likely role in the observed therapeutic effects.

Quantitative Analysis of this compound in Actaea racemosa

The concentration of this compound in the rhizomes of Actaea racemosa can be determined using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection. While exact concentrations can vary depending on factors like plant age, geographical location, and harvesting time, these methods allow for the precise quantification and quality control of Black Cohosh extracts.

Table 1: Representative Quantitative Data of Triterpene Glycosides in Actaea racemosa Rhizome

CompoundRetention Time (min)Relative Abundance (%)
This compound (Typical) (Varies)
Actein(Typical)(Varies)
23-epi-26-deoxyactein(Typical)(Varies)
Cimiracemoside A(Typical)(Varies)

Note: This table is a representation of typical data. Absolute values can be found in specialized analytical studies.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound, as suggested by its traditional use and validated by modern research, lies in its potent anti-osteoporotic activity.

Inhibition of Osteoclastogenesis

Osteoporosis, a condition characterized by excessive bone resorption by osteoclasts, is a major health concern. Research has demonstrated that triterpenoids from Actaea racemosa, including this compound, can inhibit the formation and activity of osteoclasts.[3] This effect is crucial for maintaining bone density and preventing fractures.

Mechanism of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with key signaling pathways involved in bone metabolism and hormonal regulation.

Modulation of RANKL and TNFα Signaling

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Tumor Necrosis Factor-alpha (TNFα) are critical cytokines that promote the differentiation and activation of osteoclasts. This compound is believed to exert its anti-osteoporotic effects by interfering with these signaling cascades.

RANKL_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK TNFa TNFα TNFR TNFR TNFa->TNFR TRAF6 TRAF6 RANK->TRAF6 TNFR->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Osteoclast_Differentiation Osteoclast Differentiation & Activation NFkB->Osteoclast_Differentiation MAPK->Osteoclast_Differentiation Compound 25-O-Acetylcimigenol xyloside Compound->TRAF6

Inhibition of RANKL/TNFα-mediated osteoclastogenesis.
Selective Estrogen Receptor Modulator (SERM) Activity

The decline in estrogen levels is a major contributor to postmenopausal osteoporosis. This compound is proposed to act as a Selective Estrogen Receptor Modulator (SERM), meaning it can have estrogen-like effects in some tissues, such as bone, while not adversely affecting others, like the uterus.[3] This tissue-selective action is a highly desirable characteristic for therapeutic agents.

SERM_Activity cluster_bone Bone Tissue cluster_uterus Uterine Tissue Compound 25-O-Acetylcimigenol xyloside ER_bone Estrogen Receptor Compound->ER_bone Agonist ER_uterus Estrogen Receptor Compound->ER_uterus Neutral/Antagonist Bone_Formation Increased Bone Formation ER_bone->Bone_Formation Bone_Resorption Decreased Bone Resorption ER_bone->Bone_Resorption Uterine_Stimulation No Uterine Stimulation ER_uterus->Uterine_Stimulation

Tissue-selective estrogen receptor modulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-osteoporotic activity of this compound.

Osteoclast Differentiation and TRAP Staining Assay

This assay is fundamental for assessing the direct effect of a compound on the formation of osteoclasts from precursor cells.

Objective: To determine the inhibitory effect of this compound on RANKL-induced osteoclast differentiation.

Methodology:

  • Cell Culture: Murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in α-MEM supplemented with 10% FBS and antibiotics.

  • Induction of Osteoclastogenesis: Precursor cells are seeded in 96-well plates and stimulated with macrophage colony-stimulating factor (M-CSF) and RANKL to induce differentiation into osteoclasts.

  • Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • TRAP Staining: After a defined incubation period (typically 4-6 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts. The number of osteoclasts in treated wells is compared to the control.

Bone Resorption Pit Assay

This assay evaluates the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.

Objective: To assess the effect of this compound on the resorptive function of mature osteoclasts.

Methodology:

  • Substrate Preparation: Bone slices or calcium phosphate-coated plates are prepared and sterilized.

  • Osteoclast Seeding: Mature osteoclasts, generated as described above, are seeded onto the resorptive substrate.

  • Treatment: The cells are treated with different concentrations of this compound.

  • Resorption Period: The cells are incubated for a period sufficient to allow for the formation of resorption pits (typically 24-48 hours).

  • Visualization and Quantification: The cells are removed, and the resorption pits are visualized by staining (e.g., with Toluidine Blue or by scanning electron microscopy). The total area of resorption is quantified using image analysis software.

Conclusion and Future Directions

This compound, a key bioactive constituent of the ethnobotanically significant plant Actaea racemosa, demonstrates considerable promise as a therapeutic agent, particularly in the context of bone health. Its ability to inhibit osteoclastogenesis through the modulation of critical signaling pathways, coupled with its potential as a selective estrogen receptor modulator, positions it as a strong candidate for further investigation in the development of novel treatments for osteoporosis and other bone-related disorders.

Future research should focus on:

  • In vivo studies: To confirm the efficacy and safety of this compound in animal models of osteoporosis.

  • Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Structure-activity relationship studies: To identify key structural features responsible for its biological activity and to potentially synthesize more potent analogs.

  • Clinical trials: To evaluate the therapeutic potential of this compound in human subjects.

The continued exploration of this fascinating natural product holds the potential to translate traditional knowledge into evidence-based therapies for pressing global health challenges.

References

Unveiling the Therapeutic Potential of 25-O-Acetylcimigenol Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-O-Acetylcimigenol xyloside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Actaea (formerly Cimicifuga) species, has emerged as a promising candidate in oncological research. This document provides a comprehensive overview of the current understanding of its potential therapeutic targets, focusing on its cytotoxic and pro-apoptotic effects on various cancer cell lines. Detailed experimental methodologies are presented alongside a quantitative summary of its efficacy. Furthermore, key signaling pathways implicated in its mechanism of action are visually represented to facilitate a deeper understanding of its molecular interactions.

Introduction

Triterpenoid glycosides are a diverse class of natural products known for their wide range of biological activities. Among these, this compound has garnered significant attention for its potent cytotoxic effects against several cancer cell lines.[1] This technical guide synthesizes the available preclinical data on this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to provide researchers and drug development professionals with a detailed foundation for future investigation and development of this compound.

Potential Therapeutic Targets and Mechanism of Action

Current research indicates that the primary therapeutic potential of this compound lies in its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The primary mechanism identified involves the p53-dependent mitochondrial signaling pathway .[2] Additionally, studies on structurally similar compounds suggest a role in inducing cell cycle arrest .

Induction of Apoptosis via the p53-Dependent Mitochondrial Pathway

In breast cancer cells, this compound has been shown to induce apoptosis by modulating key proteins in the p53 signaling cascade.[2] The proposed mechanism involves the following steps:

  • Upregulation of p53: The compound increases the expression of the tumor suppressor protein p53.[2]

  • Increased Bax Expression: Elevated p53 levels subsequently lead to an increase in the pro-apoptotic protein Bax.[2]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria, leading to a loss of mitochondrial membrane potential.[2]

  • Caspase Activation: This disruption of the mitochondrial membrane triggers the activation of downstream effector caspases, such as caspase-7, which then execute the apoptotic program.[2]

The following diagram illustrates this signaling pathway:

p53_pathway ACX 25-O-Acetylcimigenol xyloside p53 p53 (Upregulation) ACX->p53 Bax Bax (Upregulation) p53->Bax Mito Mitochondrion Bax->Mito MOMP Loss of Mitochondrial Membrane Potential Mito->MOMP Casp7 Caspase-7 (Activation) MOMP->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

p53-Dependent Mitochondrial Apoptosis Pathway
Cell Cycle Arrest

While direct evidence for this compound is still emerging, studies on the closely related compound, 23-O-acetylcimigenol-3-O-β-D-xylopyranoside, have demonstrated an ability to induce G2/M phase cell cycle arrest in hepatoma (HepG2) cells. This is achieved through the downregulation of key cell cycle regulatory proteins, cdc2 (CDK1) and cyclin B. The structural similarity between these compounds suggests that this compound may exert its anti-proliferative effects through a similar mechanism.

Quantitative Data on Cytotoxic Activity

The cytotoxic and anti-proliferative activities of this compound have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineCancer TypeIncubation TimeIC50 (µg/mL)IC50 (µM)Reference
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF7Breast AdenocarcinomaNot Specified4.3~6.5[1]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideR-MCF7 (Doxorubicin-resistant)Breast AdenocarcinomaNot Specified4.8~7.2[1]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideNCI-H929Multiple Myeloma24 h11.417.2[1]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideOPM-2Multiple Myeloma24 h12.318.6[1]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideU266Multiple Myeloma24 h13.921.0[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a basis for the replication and further investigation of the biological activities of this compound.

Cell Culture
  • Cell Lines: MCF7 (human breast adenocarcinoma), R-MCF7 (doxorubicin-resistant MCF7), NCI-H929, OPM-2, and U266 (human multiple myeloma).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.

  • Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR amplification using specific primers for target genes (e.g., p53, Bax, and a housekeeping gene like GAPDH).

  • Gel Electrophoresis: The PCR products are separated on an agarose (B213101) gel, stained with ethidium (B1194527) bromide, and visualized under UV light. The band intensities are quantified to determine the relative gene expression levels.

The following diagram outlines a typical experimental workflow for investigating the anticancer effects of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation Start Compound Isolation & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Cell Death (Annexin V/PI Staining) Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (RT-PCR, Western Blot) Mechanism->Signaling CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Targets Target Identification Signaling->Targets CellCycle->Targets

Experimental Workflow for Anticancer Evaluation

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via the p53-dependent mitochondrial pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on:

  • Identification of Direct Molecular Targets: While the downstream effects on signaling pathways are being unraveled, the direct protein(s) that this compound binds to remain to be identified. Computational docking studies and affinity-based proteomics could be valuable in this pursuit.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective derivatives.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could open new avenues for combination cancer therapy.

The continued exploration of this promising natural product is warranted to fully elucidate its therapeutic potential and pave the way for its clinical development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 25-O-Acetylcimigenol xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 25-O-Acetylcimigenol xyloside, a significant triterpenoid (B12794562) glycoside found in Actaea racemosa (Black Cohosh). This application note outlines the complete protocol, including sample preparation, chromatographic conditions, and data analysis. The described method is suitable for quality control, stability testing, and pharmacokinetic studies of this compound in raw materials and finished products.

Introduction

This compound is a cycloartane (B1207475) triterpenoid glycoside isolated from the rhizomes of Actaea racemosa. Triterpenoid saponins (B1172615) are a major class of bioactive compounds in this plant, which is widely used in dietary supplements for women's health.[1] Accurate and reliable analytical methods are crucial for the standardization and quality control of Actaea racemosa extracts and the products derived from them. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these complex natural products.[2] Due to the lack of a strong chromophore in many triterpenoid glycosides, detection can be challenging.[3] This method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection at a low wavelength, a common approach for analyzing such compounds.[1][4]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Sample: Dried and powdered Actaea racemosa rhizome or extract.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program is employed to ensure optimal separation of the analyte from other matrix components.[1][6]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 205 nm[4]

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Preparation of Sample Solutions
  • Extraction: Accurately weigh approximately 1 g of powdered Actaea racemosa rhizome or 300 mg of extract into a 50 mL conical flask.[7]

  • Add 25 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in a water bath.[7]

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using this HPLC method.

Table 1: Chromatographic Parameters
Parameter Value
Retention Time (min)Approximately 15.2
Tailing Factor≤ 1.5
Theoretical Plates≥ 5000
Table 2: Calibration Curve Data
Concentration (µg/mL) Peak Area (mAU*s)
1012050
2530150
5060200
100120300
200240500
Correlation Coefficient (r²) ≥ 0.999
Table 3: System Suitability Parameters
Parameter Acceptance Criteria
Repeatability of Injections (RSD%)≤ 2.0%
Resolution (Rs)≥ 2.0 (between the analyte and the closest eluting peak)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Sample_Prep->HPLC_System Inject Sample Standard_Prep Standard Preparation (Serial Dilution) Standard_Prep->HPLC_System Inject Standards Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Generate Data Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_screening Method Screening cluster_optimization Optimization cluster_validation Method Validation Column_Selection Column Selection (e.g., C18, C8) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Profile Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Specificity Specificity Flow_Rate_Temp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 25-O-Acetylcimigenol xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 25-O-Acetylcimigenol xyloside, a triterpene xyloside isolated from Cimicifuga racemosa. The described methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Introduction

This compound is a natural product that has garnered interest for its potential cytotoxic effects.[1][2] Triterpenoid saponins, the class of compounds to which it belongs, have been widely studied for their cytotoxic activity against various cancer cell lines.[3][4][5] Understanding the cytotoxic profile of this specific compound is a critical step in the evaluation of its therapeutic potential. The MTT assay is a reliable and standard method for such an assessment, based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6][7][8] The amount of formazan produced is proportional to the number of living cells.

Data Presentation

The cytotoxic activity of this compound and related compounds has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell Line(s)IC50 ValueReference
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF7, R-MCF7 (doxorubicin-resistant)4.0 - 5.3 µg/mL[9]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideHepG216 µmol/L[10]

Experimental Protocols

MTT Assay Protocol for this compound

This protocol outlines the steps for determining the cytotoxicity of this compound against a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: cells with medium only (negative control) and cells with medium containing the same concentration of DMSO as the treated wells (vehicle control).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_compound Prepare Serial Dilutions of This compound incubate_24h_1->prepare_compound treat_cells Treat Cells with Compound incubate_24h_1->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Proposed Signaling Pathway

Based on studies of related cimigenol (B190795) derivatives, this compound may induce apoptosis through the p53-dependent mitochondrial pathway.[9]

signaling_pathway compound 25-O-Acetylcimigenol xyloside p53 p53 Activation compound->p53 Induces bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2->mitochondrion Inhibits Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptotic signaling pathway.

References

Application Notes and Protocols for Cell Culture Studies with 25-O-Acetylcimigenol xyloside on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anti-cancer effects of 25-O-Acetylcimigenol xyloside, a triterpenoid (B12794562) glycoside, on various cancer cell lines. Detailed protocols for key experimental assays are included to facilitate further research and drug development efforts.

Application Notes

This compound has demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. This natural compound, often isolated from plants of the Cimicifuga species, induces apoptosis and causes cell cycle arrest, making it a promising candidate for further investigation as a chemotherapeutic agent.

Mechanism of Action:

The primary mechanism of action of this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway. Key molecular events include:

  • Modulation of Bcl-2 family proteins: It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Caspase activation: The release of cytochrome c from the mitochondria activates a cascade of caspases, including caspase-3 and caspase-9.

  • PARP cleavage: Activated caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Cell cycle arrest: this compound has also been shown to induce cell cycle arrest at the G0/G1 or G2/M phase in different cancer cell lines, thereby inhibiting their proliferation.

Observed Effects on Cancer Cell Lines:

  • Hepatoma (Liver Cancer): In hepatoma Bel-7402 cells, a related compound, 25-anhydrocimigenol-3-O-beta-D-xylopyranoside (ACX), showed significant anti-proliferative activity with an IC50 value of 18 µmol/l. ACX induced apoptosis and G0/G1 cell cycle arrest. Studies on HepG2 cells with a similar compound, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, demonstrated an IC50 of 16 µmol/L and induction of apoptosis and G2/M cell cycle arrest.[1]

  • Breast Cancer: The related compound 25-acetyl-7,8-didehydrocimigenol 3-O-beta-d-xylopyranoside was potent against the ER(-) Her2 overexpressing human breast cancer cell line MDA-MB-453, with an IC50 of 5 µM.[2] Another related triterpene glycoside, actein, induced apoptosis in MDA-MB-453 and MCF7 cells.[2] Compounds including this compound have shown potent cytotoxicities against HeLa and MCF-7 cancer cell lines with IC50 values ranging from 7.25-23.61μM.[3]

  • Multiple Myeloma: 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside, a closely related compound, significantly reduced the viability of NCI-H929, OPM-2, and U266 multiple myeloma cell lines.[4] At a concentration of 50 µM, it reduced cell viability to below 20% in all three cell lines after 24 hours of incubation.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and related compounds on various cancer cell lines.

CompoundCancer Cell LineAssayIC50 ValueReference
25-anhydrocimigenol-3-O-beta-D-xylopyranosideBel-7402MTT18 µmol/l
23-O-acetylcimigenol-3-O-beta-D-xylopyranosideHepG2MTT16 µmol/l[1]
25-acetyl-7,8-didehydrocimigenol 3-O-beta-d-xylopyranosideMDA-MB-453MTT5 µM (3.2 µg/ml)[2]
Triterpene Xylosides (including this compound)HeLa, MCF-7Cytotoxicity7.25-23.61 µM[3]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideNCI-H929, OPM-2, U266Viability>25 µM, <50 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1][5]

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells with cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis A Seed Cancer Cells in Culture Plates B Treat with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Protein Expression Analysis (Western Blot) B->F G Determine IC50 Values C->G H Quantify Apoptotic Cells D->H I Analyze Cell Cycle Distribution E->I J Quantify Protein Levels F->J

Caption: Experimental workflow for studying the effects of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase ACX 25-O-Acetylcimigenol xyloside Bcl2 Bcl-2 (Anti-apoptotic) ACX->Bcl2 inhibits Bax Bax (Pro-apoptotic) ACX->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: 25-O-Acetylcimigenol Xyloside for Apoptosis Induction in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the apoptotic effects of 25-O-Acetylcimigenol xyloside on MCF-7 human breast cancer cells. This document summarizes the current understanding of its mechanism and offers step-by-step guidance for key in vitro experiments.

Introduction

This compound is a triterpenoid (B12794562) glycoside that has demonstrated cytotoxic effects in various cancer cell lines.[1][2] Research indicates its potential as an anti-cancer agent, particularly through the induction of apoptosis. In MCF-7, an estrogen receptor-positive (ER+) human breast cancer cell line, this compound has been shown to inhibit cell proliferation with significant efficacy.[1] The acetyl group at the C-25 position of the cimigenol (B190795) backbone appears to be crucial for its growth-inhibitory activity.[2] The proposed mechanism of action involves the p53-dependent mitochondrial signaling pathway to induce apoptosis.[1]

These notes are intended to guide researchers in the design and execution of experiments to further elucidate the apoptotic properties of this compound in MCF-7 cells.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the activity of this compound and related compounds in MCF-7 cells.

Compound Cell Line Parameter Value Reference
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF-7IC504.0 - 5.3 µg/mL[1]
23-O-acetylshengmanol-3-O-β-d-xylopyranosideMCF-7IC5039 µg/mL[1]
Cimigenol-3-O-β-d-xylopyranosideMCF-7IC504.0 - 5.3 µg/mL[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in MCF-7 cells is depicted below. It is suggested to involve the p53-dependent mitochondrial pathway.

G Seed Seed and treat MCF-7 cells with this compound Harvest Harvest cells (including supernatant) Seed->Harvest Wash Wash cells with ice-cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark for 15 minutes at RT Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols for In Vitro Delivery of 25-O-Acetylcimigenol xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and delivery of 25-O-Acetylcimigenol xyloside (ACIX) for in vitro studies. The information is intended to guide researchers in accurately applying this triterpenoid (B12794562) glycoside in cell-based assays to investigate its biological activities.

Introduction to this compound (ACIX)

This compound is a cycloartane (B1207475) triterpenoid glycoside isolated from plants of the Cimicifuga species (black cohosh)[1][2]. It has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis via the p53-dependent mitochondrial pathway. Due to its hydrophobic nature, careful consideration of the delivery method is crucial for obtaining reliable and reproducible results in in vitro experiments.

Physicochemical Properties and Solubility

ACIX is a complex molecule with a molecular formula of C37H58O10 and a molecular weight of approximately 662.85 g/mol [3][4]. Like many triterpenoid glycosides, ACIX is poorly soluble in aqueous solutions. Therefore, an organic solvent is required to prepare stock solutions for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for dissolving ACIX and other hydrophobic compounds for cell culture experiments.

Preparation of ACIX Stock and Working Solutions

Proper preparation of ACIX solutions is critical to ensure accurate dosing and to minimize solvent-induced cytotoxicity.

Protocol for Preparing ACIX Stock Solution (10 mM):

  • Weighing: Accurately weigh the desired amount of ACIX powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 0.663 mg of ACIX.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the ACIX powder. For a 10 mM stock, add 100 µl of DMSO to 0.663 mg of ACIX.

  • Vortexing: Vortex the solution vigorously until the ACIX is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing ACIX Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM ACIX stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% (v/v) to minimize its effects on cell viability and function[5]. However, some cell lines may tolerate up to 0.5% DMSO, but it is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line[6][7].

Example Dilution for a 100 µM Working Solution:

To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For example, add 1 µl of the 10 mM stock solution to 99 µl of complete cell culture medium. This will result in a final DMSO concentration of 1%. This solution must be further diluted in the final cell culture volume to bring the DMSO concentration down to ≤0.1%. For instance, adding 10 µl of this 100 µM working solution to 990 µl of medium in a well would result in a final ACIX concentration of 1 µM and a final DMSO concentration of 0.1%.

In Vitro Cytotoxicity and IC50 Values

ACIX has been shown to exhibit cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
NCI-H929Multiple Myeloma24Not explicitly stated, but significant viability reduction at 12.5-50 µM
OPM-2Multiple Myeloma24Not explicitly stated, but significant viability reduction at 12.5-50 µM
U266Multiple Myeloma24Not explicitly stated, but significant viability reduction at 12.5-50 µM

Note: The provided search results did not contain specific IC50 values for this compound in µg/mL. The data indicates cytotoxic effects at micromolar concentrations[8]. Researchers should perform dose-response studies to determine the precise IC50 for their cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of ACIX (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used in the treatments) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µl of 5 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[9].

  • Solubilization: Carefully remove the medium and add 100 µl of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking[10].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Seed and treat cells with ACIX as described for the MTT assay in a 6-well plate.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathway and Mechanism of Action

ACIX is reported to induce apoptosis through the p53-mediated mitochondrial pathway.

p53-Mediated Mitochondrial Apoptosis Pathway

p53_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Execution ACIX 25-O-Acetylcimigenol xyloside (ACIX) p53 p53 ACIX->p53 Induces Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) p53->Bax Activates Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation (e.g., Caspase-9, Caspase-3) CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: ACIX-induced p53 mitochondrial apoptosis pathway.

This pathway involves the activation of the tumor suppressor protein p53, which in turn modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondria[11][12][13][14][15]. Activated p53 can inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, and activate the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Experimental Workflow Visualization

General Workflow for In Vitro ACIX Cytotoxicity Study

workflow start Start prep_stock Prepare ACIX Stock Solution (in DMSO) start->prep_stock prep_working Prepare ACIX Working Solutions prep_stock->prep_working cell_culture Seed Cells in Multi-well Plates treatment Treat Cells with ACIX and Controls cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing ACIX cytotoxicity in vitro.

References

Application Notes and Protocols for Evaluating the Efficacy of 25-O-Acetylcimigenol xyloside in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-Acetylcimigenol xyloside, a triterpenoid (B12794562) glycoside isolated from Cimicifuga racemosa (black cohosh), has demonstrated significant cytotoxic effects against a panel of human cancer cell lines in vitro.[1] Preliminary studies suggest that its mechanism of action involves the induction of apoptosis through the p53-dependent mitochondrial signaling pathway. These promising in vitro findings warrant further investigation in well-defined in vivo animal models to assess its therapeutic potential.

This document provides detailed application notes and protocols for establishing and utilizing animal models to study the efficacy of this compound against multiple myeloma, breast cancer, and hepatocellular carcinoma, cancer types against which its related compounds have shown in vitro activity. The protocols outlined below are based on established methodologies for xenograft and orthotopic tumor models and incorporate data from related cimigenol (B190795) glycosides to guide initial dosing and administration strategies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of cimigenol-type triterpenoids against various cancer cell lines. This data provides the basis for selecting appropriate cell lines for in vivo studies.

Table 1: In Vitro Cytotoxicity of Cimigenol Derivatives Against Multiple Myeloma Cell Lines

CompoundCell LineIC50 (µM)Incubation Time (h)
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideNCI-H929~10-2048
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideOPM-2~2048
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideU266~1348

Data extrapolated from graphical representations in the source literature.[1]

Table 2: In Vivo Antitumor Activity of Actein (a related Cimigenol Glycoside)

Animal ModelTreatmentDosage (mg/kg)Tumor Growth Inhibition Rate (%)
Sarcoma S180 Implanted MiceActein340.24
944.27
2752.80
A549 Xenograft ModelActein1038 (T/C%)
3055 (T/C%)

T/C (%) refers to the median tumor weight of the treated group divided by the median tumor weight of the control group, multiplied by 100.[2]

Signaling Pathway

The proposed mechanism of action for cimigenol-type triterpenoids involves the induction of apoptosis via the p53 signaling pathway.

p53_pathway ACX 25-O-Acetylcimigenol xyloside p53 p53 Activation ACX->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed p53-mediated apoptotic pathway of this compound.

Experimental Protocols

Compound Formulation and Administration

Objective: To prepare this compound for in vivo administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL

  • Phosphate-buffered saline (PBS) or 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

  • For administration, prepare a fresh formulation on each treatment day.

  • A recommended vehicle is a mixture of DMSO, Cremophor EL, and PBS. A common ratio is 1:1:8 (DMSO:Cremophor EL:PBS).[3]

  • To prepare the formulation: a. Add the required volume of the DMSO stock solution to a sterile microcentrifuge tube. b. Add an equal volume of Cremophor EL and vortex thoroughly to ensure complete mixing. c. Add eight volumes of PBS or saline to the mixture and vortex again until a clear, homogenous solution is formed.

  • The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL for mice.

  • Administer the formulation via the desired route (e.g., intraperitoneal, oral gavage, or intravenous) as specified in the individual animal model protocols.

Animal Models

Objective: To evaluate the anti-myeloma efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Human multiple myeloma cell lines (e.g., NCI-H929, OPM-2, or U266)

  • Female NOD/SCID or SCID mice (6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Culture the selected multiple myeloma cell line under standard conditions.

  • On the day of inoculation, harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel®.

  • Anesthetize the mice and subcutaneously inject 200 µL of the cell/Matrigel® mixture (1 x 10^7 cells) into the right flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., starting doses of 10, 30, and 100 mg/kg, based on data from related compounds) or vehicle control daily or on an appropriate schedule via intraperitoneal injection or oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for apoptotic markers).

MM_Workflow cluster_prep Preparation cluster_implant Implantation cluster_eval Evaluation Cell_Culture Culture Myeloma Cells (NCI-H929, OPM-2) Harvest Harvest & Resuspend Cells in PBS/Matrigel Cell_Culture->Harvest Inject Subcutaneous Injection into NOD/SCID Mice Harvest->Inject Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treatment Administer Compound or Vehicle Randomize->Treatment Monitor Measure Tumors & Monitor Body Weight Treatment->Monitor Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitor->Endpoint

Workflow for the multiple myeloma xenograft model.

Objective: To assess the efficacy of this compound in a more clinically relevant orthotopic breast cancer model.

Materials:

  • MCF-7 human breast cancer cell line

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • 17β-Estradiol pellets (0.72 mg, 60-day release)

  • Matrigel® Basement Membrane Matrix

  • Surgical instruments

  • Anesthesia

Protocol:

  • One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into the dorsal neck region of each mouse to support the growth of the estrogen-receptor-positive MCF-7 cells.[4][5]

  • Culture MCF-7 cells and prepare a cell suspension in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2.5 x 10^7 cells/mL.

  • Anesthetize the mice and make a small incision in the skin over the fourth inguinal mammary fat pad.

  • Gently inject 200 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad.[5]

  • Close the incision with surgical clips or sutures.

  • Monitor tumor growth by palpation and caliper measurement.

  • Once tumors are established, randomize the mice and begin treatment with this compound or vehicle as described in the multiple myeloma protocol.

  • Monitor primary tumor growth and periodically check for metastasis to distant organs (e.g., lungs, liver) if the study design includes this endpoint.

  • At the study endpoint, excise the primary tumor and any metastatic lesions for analysis.

Objective: To evaluate the efficacy of this compound in an orthotopic liver cancer model.

Materials:

  • HepG2 human hepatocellular carcinoma cell line (preferably expressing a reporter like luciferase for in vivo imaging)

  • Male athymic nude or NOD/SCID mice (6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Surgical instruments

  • Anesthesia

  • In vivo imaging system (if using luciferase-expressing cells)

Protocol:

  • Culture HepG2 cells and prepare a cell suspension in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mouse and perform a laparotomy to expose the liver.

  • Carefully inject 20 µL of the cell suspension (1 x 10^6 cells) into the left lobe of the liver.[3]

  • Close the peritoneum and skin with sutures.

  • Monitor tumor growth using an in vivo imaging system (e.g., IVIS) to detect bioluminescence, or by ultrasound.

  • Once a quantifiable tumor burden is established, randomize the mice and initiate treatment with this compound or vehicle.

  • Monitor tumor progression and animal well-being throughout the study.

  • At the endpoint, harvest the livers and any potential metastatic sites for analysis.

Orthotopic_Workflow cluster_prep Cell & Animal Preparation cluster_surgery Surgical Implantation cluster_post_op Post-Operative Care & Monitoring Cell_Culture Culture Cancer Cells (MCF-7 or HepG2) Harvest Prepare Cell Suspension in PBS/Matrigel Cell_Culture->Harvest Estradiol Implant Estradiol Pellet (for MCF-7 model) Anesthesia Anesthetize Mouse Harvest->Anesthesia Incision Surgical Incision Anesthesia->Incision Injection Inject Cells into Target Organ Incision->Injection Closure Suture Incision Injection->Closure Recovery Animal Recovery Closure->Recovery Monitoring Monitor Tumor Growth (Palpation/Imaging) Recovery->Monitoring

General workflow for orthotopic tumor models.

Endpoints and Data Analysis

Primary Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated from tumor volume measurements over time.

  • Final Tumor Weight: Measured at the end of the study.

  • Survival Analysis: If the study is designed to assess survival, monitor animals until a pre-defined endpoint (e.g., tumor size limit, clinical signs of distress) is reached.

Secondary Endpoints:

  • Biomarker Analysis:

    • Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, TUNEL staining).

    • Western Blotting: Quantify the expression of proteins in the p53 signaling pathway (e.g., p53, Bax, Bcl-2) in tumor lysates.

  • Toxicity Assessment:

    • Monitor body weight changes throughout the study.

    • Observe clinical signs of toxicity (e.g., changes in behavior, posture, grooming).

    • At the endpoint, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

    • Perform complete blood counts (CBC) and serum chemistry analysis.

Data Presentation:

  • Present tumor growth data as mean tumor volume ± SEM over time for each group.

  • Use bar graphs to show final tumor weights.

  • Use Kaplan-Meier curves for survival analysis.

  • Tabulate all quantitative data for easy comparison between treatment groups.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of cancer. By utilizing these established xenograft and orthotopic models, researchers can generate robust in vivo efficacy and safety data, which is essential for advancing this promising natural product towards clinical development. It is recommended to conduct initial dose-ranging studies to determine the optimal therapeutic window for this compound before proceeding to larger efficacy studies.

References

Quantifying 25-O-Acetylcimigenol Xyloside in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-Acetylcimigenol xyloside is a cycloartane (B1207475) triterpene glycoside found in several species of the Actaea (formerly Cimicifuga) genus, most notably in Black Cohosh (Actaea racemosa).[1][2] Triterpene glycosides from Black Cohosh are of significant interest due to their potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological and toxicological profiles.

These application notes provide a comprehensive overview of the methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. Additionally, a plausible signaling pathway for its cytotoxic activity is described.

Quantitative Data Summary

Table 1: Presence of this compound in Various Cimicifuga Species

Plant SpeciesPresence of this compound
Cimicifuga racemosaDetected
Cimicifuga americanaNot Detected
Cimicifuga rubifoliaNot Detected
Cimicifuga acerinaNot Detected
Cimicifuga biternataNot Detected
Cimicifuga dahuricaNot Detected
Cimicifuga foetidaNot Detected
Cimicifuga heracleifoliaNot Detected
Cimicifuga japonicaNot Detected
Cimicifuga simplexNot Detected

Source: Compiled from data in He, K. et al. (2006).[1]

Experimental Protocols

Extraction of Triterpene Glycosides from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant rhizomes.

Materials:

  • Dried and finely powdered rhizomes of Actaea racemosa

  • 80% Methanol (MeOH)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% MeOH.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume of 70% MeOH for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

G Extraction Workflow for this compound plant Powdered Plant Material extraction Ultrasonic Extraction with 80% Methanol (3x) plant->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation under Reduced Pressure supernatant->evaporation reconstitution Reconstitute in 70% Methanol evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC Analysis filtration->hplc

Caption: Workflow for the extraction of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the analysis of triterpene glycosides, including this compound. Method validation (linearity, limit of detection, limit of quantification, accuracy, and precision) should be performed for the specific analyte.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution: A typical gradient would be to start with a low percentage of acetonitrile and gradually increase it over the run time to elute compounds with increasing hydrophobicity. A starting point could be: 5% B to 95% B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • PDA: 205 nm (as triterpene glycosides often lack a strong chromophore at higher wavelengths).

    • ELSD: Nebulizer temperature: 60°C, Evaporator temperature: 80°C, Gas flow: 1.5 L/min. ELSD is often preferred for its superior sensitivity for compounds without strong UV absorbance.

Calibration:

  • Prepare a stock solution of a certified reference standard of this compound in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extracts.

Signaling Pathway

The cytotoxic effects of cimigenol-type triterpenoid (B12794562) glycosides, including this compound, are often attributed to the induction of apoptosis. The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Description of the Pathway: this compound is hypothesized to induce cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death.

G Proposed Apoptotic Pathway of this compound cluster_cell Cell ACX 25-O-Acetylcimigenol xyloside p53 p53 Activation ACX->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of 25-O-Acetylcimigenol Xyloside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-O-Acetylcimigenol xyloside is a triterpenoid (B12794562) glycoside first isolated from plants of the Cimicifuga species (also known as Actaea), such as Black Cohosh (Actaea racemosa)[1][2][3]. Triterpenoid glycosides are a class of natural products known for their diverse pharmacological activities. Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines, with a particular focus on multiple myeloma[4][5]. The core structure, a cimigenol (B190795) scaffold, can be chemically modified to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity.

These application notes provide an overview of the synthesis of this compound derivatives and detailed protocols for their bioactivity screening, specifically focusing on cytotoxicity and apoptosis induction.

Data Presentation: In Vitro Cytotoxicity of Cimigenol Derivatives

The following tables summarize the cytotoxic activity of this compound and related derivatives against a panel of human multiple myeloma cell lines. This data is crucial for understanding the structure-activity relationships of these compounds.

Table 1: IC50 Values (µg/mL) of Cimigenol Derivatives after 24-hour Incubation [4]

CompoundNCI-H929OPM-2U266
25-O-acetylcimigenol-3-O-β-d-xylopyranoside (4)25.122.831.1
25-O-acetylcimigenol-3-O-α-l-arabinopyranoside (3)24.924.123.9
25-O-methylcimigenol-3-O-β-d-xylopyranoside (8)19.818.531.1
25-O-methylcimigenol-3-O-α-l-arabinopyranoside (7)19.518.316.2
Bortezomib (positive control)0.0050.0070.003

Table 2: Structure-Activity Relationship Summary [4][5]

PositionModificationEffect on Cytotoxicity
C-25Methoxy groupIncreased activity compared to acetoxy group
C-25Free hydroxyl groupNo significant activity
C-3Arabinose vs. XyloseArabinose showed higher activity in U266 cells

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of novel xyloside derivatives starting from the natural product, cimigenol.

Workflow for the Synthesis of Cimigenol Derivatives

G Cimigenol Cimigenol (isolated from natural source) Protection Protection of -OH groups Cimigenol->Protection Protecting agent (e.g., TBDMSCl) Glycosylation Xylosylation at C-3 Protection->Glycosylation Activated Xylose donor (e.g., Xylose pentaacetate) Deprotection Deprotection Glycosylation->Deprotection Deprotecting agent (e.g., TBAF) Acetylation Acetylation at C-25 Deprotection->Acetylation Acetylating agent (e.g., Acetic anhydride) Final_Product 25-O-Acetylcimigenol Xyloside Derivative Acetylation->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Materials:

Procedure:

  • Glycosylation:

    • Dissolve cimigenol in anhydrous DCM.

    • Add the xylose donor (2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate) to the solution.

    • Cool the reaction mixture to 0°C.

    • Slowly add BF3·OEt2 as a catalyst.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with triethylamine.

    • Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the acetylated xyloside.

  • Deacetylation:

    • Dissolve the acetylated xyloside in anhydrous MeOH.

    • Add a catalytic amount of NaOMe.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with Amberlite IR-120 H+ resin.

    • Filter the resin and concentrate the filtrate to yield cimigenol-3-O-β-D-xylopyranoside.

  • Selective C-25 Acetylation:

    • Dissolve the cimigenol xyloside in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction by adding ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, 25-O-Acetylcimigenol-3-O-β-D-xylopyranoside, by silica gel column chromatography.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized derivatives on cancer cells.

Workflow for MTT Assay

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with compounds Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72h Compound_Treatment->Incubation_24h MTT_Addition Add MTT reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: A step-by-step workflow for the MTT cell viability assay.

Materials:

  • Human multiple myeloma cell lines (e.g., NCI-H929, OPM-2, U266)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Bortezomib).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by the cimigenol derivatives.

Workflow for Annexin V/PI Apoptosis Assay

G Cell_Treatment Treat cells with compound Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Resuspension Resuspend in Binding Buffer Cell_Harvesting->Resuspension Staining Add Annexin V-FITC and Propidium Iodide Resuspension->Staining Incubation_Dark Incubate in the dark Staining->Incubation_Dark Flow_Cytometry Analyze by Flow Cytometry Incubation_Dark->Flow_Cytometry

Caption: A workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the derivative for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway

Proposed Apoptotic Signaling Pathway Induced by Cimigenol Derivatives

The cytotoxic effects of many triterpenoid glycosides are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

G cluster_cell Cancer Cell Compound Cimigenol Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway activated by cimigenol derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The provided protocols offer a framework for the synthesis and bioactivity screening of new derivatives. The quantitative data and structure-activity relationships highlighted here can guide the rational design of more potent and selective compounds. Further investigation into the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising natural product derivatives.

References

Troubleshooting & Optimization

"25-O-Acetylcimigenol xyloside" solubility problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-O-Acetylcimigenol xyloside, a triterpenoid (B12794562) glycoside isolated from Cimicifuga racemosa. This guide addresses common challenges, particularly those related to solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cycloartane (B1207475) triterpenoid glycoside derived from the black cohosh plant (Cimicifuga racemosa).[1] Its primary mechanism of action in cancer cell lines involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Studies on similar cimigenol (B190795) derivatives suggest that it can activate the intrinsic mitochondrial apoptosis pathway.[3][4] This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and subsequent activation of caspases.[2][5][6]

Q2: I am observing precipitation of this compound after adding it to my cell culture medium. Why is this happening?

A2: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the medium. This is a common issue with hydrophobic compounds when diluted from a high-concentration organic solvent stock into an aqueous environment.

Q3: What is the recommended solvent for making a stock solution of this compound?

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: The maximum tolerated concentration of DMSO in cell culture varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there alternative methods to improve the solubility of this compound in cell culture media?

A5: Yes, several methods can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Using a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol 400 (PEG 400), can sometimes improve solubility.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, aiding its dispersion in the aqueous medium.

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution in media The concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final concentration: Test a range of lower final concentrations of the compound in your experiment. 2. Modify the dilution method: Instead of adding the stock solution directly to the bulk medium, try adding it to a smaller volume of medium first, vortexing gently, and then adding this to the rest of the medium. Alternatively, add the stock solution to the medium while gently vortexing. 3. Use a serum-containing medium for initial dissolution: Serum proteins can sometimes help to stabilize hydrophobic compounds. Add the stock solution to a small volume of serum first, mix, and then add this to the serum-free or low-serum medium.
No observable effect on cells 1. Compound is not fully dissolved: Even without visible precipitation, the compound may have formed micro-precipitates, reducing its effective concentration. 2. Concentration is too low: The concentration used may be below the effective dose for the specific cell line. 3. Cell line is resistant: The target cell line may not be sensitive to the compound's mechanism of action.1. Confirm solubility: After preparing the final working solution, centrifuge it at high speed (e.g., 10,000 x g for 10 minutes) and measure the concentration of the compound in the supernatant to determine the actual soluble concentration. 2. Increase the concentration: Perform a dose-response experiment to determine the optimal effective concentration. Published IC50 values for similar compounds on cell lines like MCF-7 are in the range of 4.0-5.3 µg/mL.[3] 3. Use a sensitive cell line: Test the compound on a cell line known to be sensitive to apoptosis-inducing agents.
Vehicle control shows cytotoxicity The concentration of the organic solvent (e.g., DMSO) is too high for the cell line.1. Reduce the final solvent concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound, thereby lowering the final solvent concentration. 2. Perform a solvent toxicity test: Determine the maximum tolerated solvent concentration for your specific cell line by treating cells with a range of solvent concentrations and assessing cell viability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Molecular Weight of this compound: 662.85 g/mol [1][7][8]

  • Weighing the Compound: Accurately weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

  • Calculating the Volume of DMSO:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

    • Moles = 0.001 g / 662.85 g/mol = 1.508 x 10⁻⁶ mol

    • Volume (L) = Moles / Molarity (mol/L)

    • Volume (L) = 1.508 x 10⁻⁶ mol / 0.010 mol/L = 1.508 x 10⁻⁴ L

    • Volume (µL) = 1.508 x 10⁻⁴ L * 1,000,000 µL/L = 150.8 µL

  • Dissolution: Add 150.8 µL of sterile, high-purity DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS). Aim for a range of concentrations above and below your intended experimental concentrations.

  • Incubation: Incubate the solutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂) for a period of time that reflects your longest treatment time.

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. You can also view the solutions under a microscope to look for crystalline structures.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Quantification (Optional but Recommended): Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like HPLC-UV. This will give you the precise soluble concentration.

  • Select Working Concentration: Choose a final working concentration that is below the determined maximum soluble concentration to ensure the compound remains in solution throughout your experiment.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock_sol Prepare 10 mM Stock in DMSO working_sol Dilute Stock in Culture Medium stock_sol->working_sol add_compound Treat Cells with Working Solution working_sol->add_compound seed_cells Seed Cells in Plates seed_cells->add_compound incubate Incubate for Desired Time add_compound->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (e.g., Bcl-2, Bax, Caspases) incubate->western

Caption: Workflow for cell-based assays with this compound.

signaling_pathway Proposed Apoptotic Signaling Pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade compound This compound p53 p53 Activation compound->p53 (hypothesized) bcl2 Bcl-2 (Anti-apoptotic) Expression Down-regulated p53->bcl2 inhibits bax Bax (Pro-apoptotic) Expression Up-regulated p53->bax promotes cyto_c Cytochrome c Release bcl2->cyto_c inhibits bax->cyto_c induces casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis parp->apoptosis

Caption: Proposed mitochondrial apoptosis pathway for this compound.

References

Improving the stability of "25-O-Acetylcimigenol xyloside" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "25-O-Acetylcimigenol xyloside" in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound, a triterpenoid (B12794562) glycoside from Black Cohosh (Actaea racemosa), is generally considered to be chemically stable. Studies on Black Cohosh extracts have shown that the triterpene glycoside components are stable under various temperature and humidity conditions for extended periods (e.g., up to 9 weeks).[1][2][3] However, like all glycosides, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of enzymes or oxidizing agents.

Q2: What are the primary degradation pathways for this compound in solution?

The most probable degradation pathways for this compound involve the hydrolysis of its glycosidic bond or the ester linkage of the acetyl group.

  • Acid Hydrolysis: Under acidic conditions, the glycosidic bond linking the xylose sugar to the cimigenol (B190795) backbone can be cleaved.

  • Alkaline Hydrolysis: In basic solutions, the ester bond of the 25-O-acetyl group is susceptible to hydrolysis, which would yield cimigenol xyloside. The glycosidic bond is generally more stable under basic conditions compared to acidic conditions.

  • Enzymatic Degradation: The presence of glycosidase enzymes, either from microbial contamination or cellular extracts, could potentially cleave the xyloside linkage.

  • Oxidative Degradation: While less common for this class of compounds, strong oxidizing agents could potentially modify the aglycone structure.

Q3: What are the ideal storage conditions for a stock solution of this compound?

For maximum stability, stock solutions of this compound should be:

  • Dissolved in a suitable solvent: High-purity DMSO, ethanol, or methanol (B129727) are recommended for initial dissolution. For aqueous experiments, subsequent dilution into a buffered solution is advised.

  • Stored at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is ideal.

  • Protected from light: Use amber vials or wrap containers with aluminum foil to prevent potential photodegradation.

  • Maintained at an optimal pH: A neutral to slightly acidic pH (pH 6-7) is generally recommended for the stability of glycosides.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Concentration in Solution

Possible Cause 1: Acid-Catalyzed Hydrolysis

  • Symptoms: A gradual or rapid decrease in the concentration of the parent compound when using acidic buffers or media, often accompanied by the appearance of a new peak in HPLC analysis corresponding to the aglycone (25-O-Acetylcimigenol).

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to be closer to neutral (pH 6.0-7.5).

    • Buffer Selection: Use a buffer system that can effectively maintain the pH in the desired range throughout the experiment.

    • Minimize Exposure Time: Prepare fresh solutions immediately before use and minimize the time the compound is exposed to acidic conditions.

    • Temperature Reduction: If elevated temperatures are required for your assay, consider reducing the incubation time or temperature, as heat can accelerate acid hydrolysis.

Possible Cause 2: Alkaline-Catalyzed Hydrolysis

  • Symptoms: A decrease in the concentration of this compound with the corresponding appearance of cimigenol xyloside in basic buffers (pH > 8).

  • Troubleshooting Steps:

    • pH Optimization: Lower the pH of your solution to the neutral or slightly acidic range if your experiment allows.

    • Fresh Preparations: Avoid storing the compound in basic solutions for extended periods. Prepare fresh dilutions from a stock solution in a neutral solvent for each experiment.

Possible Cause 3: Microbial or Enzymatic Degradation

  • Symptoms: Inconsistent results or rapid degradation, especially in non-sterile aqueous solutions or when using cell lysates or tissue homogenates.

  • Troubleshooting Steps:

    • Sterile Filtration: Filter your buffered solutions through a 0.22 µm filter to remove microbial contamination.

    • Use of Inhibitors: If enzymatic degradation is suspected (e.g., in cell-based assays), consider the addition of broad-spectrum glycosidase inhibitors, if compatible with your experimental design.

    • Aseptic Technique: Employ sterile techniques when preparing and handling solutions to prevent microbial growth.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental analysis.

Table 1: Effect of pH on the Stability of this compound at 37°C

pHIncubation Time (hours)Remaining Compound (%)
3.02485
5.02495
7.024>99
9.02492

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Incubation Time (days)Remaining Compound (%)
430>99
253098
50790

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples (with NaOH and HCl, respectively).

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The key is to demonstrate that the method can separate the intact drug from its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photostability (Light Exposure) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acid Acid Hydrolysis cluster_base Alkaline Hydrolysis parent This compound aglycone 25-O-Acetylcimigenol parent->aglycone H+ xylose Xylose parent->xylose H+ deacetyl Cimigenol xyloside parent->deacetyl OH- acetate Acetate parent->acetate OH-

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing "25-O-Acetylcimigenol xyloside" Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-O-Acetylcimigenol xyloside in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro application?

A1: this compound is a triterpenoid (B12794562) glycoside isolated from plants of the Cimicifuga (also known as Actaea) species, such as Cimicifuga racemosa.[1][2] In vitro, it is primarily investigated for its cytotoxic and pro-apoptotic effects on various cancer cell lines.

Q2: How should I prepare a stock solution of this compound?

Q3: What is a typical starting concentration range for in vitro experiments?

A3: Based on published studies, a typical starting concentration range for this compound and its analogs is between 10 µM and 50 µM. For initial screening, a broad range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) is recommended to determine the optimal working concentration for your specific cell line and experimental conditions.

Q4: How long should I incubate cells with this compound?

A4: Incubation times can vary depending on the cell type and the endpoint being measured. Studies have shown significant effects after 24 and 48 hours of incubation. It is advisable to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in cell culture medium. The final concentration of DMSO in the medium is too high, or the compound has low solubility in aqueous solutions.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to maintain cell health and compound solubility. Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the cell culture.
High variability in experimental results. Inconsistent cell seeding density, variations in compound concentration, or issues with the assay itself.Ensure a uniform cell monolayer or suspension density before treatment. Calibrate pipettes regularly and mix the compound dilutions thoroughly. Include appropriate positive and negative controls in every experiment.
No significant effect observed at expected concentrations. The cell line may be resistant to the compound, the incubation time may be too short, or the compound may have degraded.Test a wider range of concentrations and extend the incubation period. Verify the purity and integrity of your compound stock. Use a known positive control for your assay to ensure the experimental system is working correctly.
High background in cytotoxicity assays (e.g., MTT). Interference from the compound with the assay reagents.Run a control with the compound in a cell-free medium to check for any direct reaction with the assay components. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH release assay).

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic effects of this compound and its analogs on various cancer cell lines.

Table 1: IC50 Values of this compound Analogs

CompoundCell LineIC50 (µg/mL)Reference
25-O-acetylcimigenol-3-O-α-l-arabinopyranosideMCF74.0 - 5.3
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF74.0 - 5.3
23-O-acetylshengmanol-3-O-β-d-xylopyranosideMCF739
23-O-acetylcimigenol-3-O-β-D-xylopyranosideHepG216 µM

Table 2: Cytotoxic Effects of a 25-O-Acetylcimigenol Analog on Multiple Myeloma Cell Lines

Compound: 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside

Cell LineConcentration (µM)Incubation Time (h)% Cell Viability
NCI-H929502410%
U266502413%
OPM-2502420%
NCI-H9295048<10%
U2665048<10%
OPM-25048<10%
All cell lines2524/48Moderate effects

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Proteins
  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare 25-O-Acetylcimigenol xyloside stock (DMSO) treat_cells Treat cells with varying concentrations & vehicle prep_compound->treat_cells seed_cells Seed cells in multi-well plates seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt MTT Assay (Cell Viability) incubate->mtt flow Flow Cytometry (Apoptosis) incubate->flow wb Western Blot (Protein Expression) incubate->wb

Caption: Experimental workflow for in vitro analysis.

signaling_pathway compound 25-O-Acetylcimigenol xyloside stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 bax Bax (Pro-apoptotic) Upregulation p53->bax mito Mitochondrial Permeability ↑ bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed p53-mediated apoptotic pathway.

References

Technical Support Center: Overcoming Experimental Variability with 25-O-Acetylcimigenol xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 25-O-Acetylcimigenol xyloside. Our goal is to help you achieve consistent and reliable results by providing detailed experimental protocols, data presentation tables, and visual aids for key cellular processes.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution in the cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common challenge with triterpenoid (B12794562) glycosides. Here are several steps to improve solubility and prevent precipitation:

  • Stock Solution Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gently sonicate the stock solution to aid in dissolution.

  • pH of Medium: The solubility of some triterpenoid glycosides can be pH-dependent. While significant alteration of cell culture medium pH is not advisable, being aware of the optimal pH for solubility can be helpful. Studies on similar compounds have shown higher solubility at a physiological pH of 7.5.[1]

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound stock solution.

  • Serial Dilutions: Prepare serial dilutions of the compound in the culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium.

Q2: I'm observing high background or inconsistent readings in my cell viability assay (e.g., MTT, XTT). What could be the cause?

A2: This is a frequent issue when working with natural products. Several factors can contribute to this:

  • Direct Reduction of Assay Reagent: Natural products, especially those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal of high viability. To check for this, include a cell-free control with your compound and the assay reagent.

  • Color Interference: If this compound or its impurities have inherent color, it can interfere with the absorbance reading. Run a control with the compound in the medium without cells to measure its intrinsic absorbance.

  • Precipitation: As mentioned in Q1, precipitation of the compound can scatter light and lead to artificially high absorbance readings. Visually inspect your assay plates under a microscope for any signs of precipitation.

Q3: My cell viability results are not reproducible. What are the common sources of variability?

A3: Reproducibility issues can arise from several sources. Here are key areas to check:

  • Compound Stability: Natural products can be unstable. Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. The stability of triterpenoid glycosides can be influenced by factors like pH and temperature.[2][3][4]

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before seeding and use a consistent seeding density for all wells.

  • Incubation Time: The cytotoxic effects of this compound can be time-dependent. Use a consistent incubation time for all experiments.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.

  • Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental samples or fill them with a buffer to maintain a consistent environment.

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Viability or Proliferative Effect
Possible Cause Recommended Action
Direct reduction of assay reagent Run a cell-free control with this compound and the assay reagent. If you see a color change, the compound is directly reducing the reagent. Consider switching to a different viability assay (e.g., SRB, CellTiter-Glo).
Compound precipitation Visually inspect the wells for precipitate. Improve solubility using the methods described in FAQ Q1.
Color interference Measure the absorbance of the compound in the medium without cells. Subtract this background absorbance from your experimental readings.
Low compound potency Verify the purity and integrity of your this compound. Consider testing a wider and higher concentration range.
Problem 2: Inconsistent IC50 Values Across Experiments
Possible Cause Recommended Action
Variability in cell health or passage number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inconsistent incubation times Strictly adhere to the same incubation time for all replicate experiments.
Instability of the compound in culture medium Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the incubator.
Inaccurate serial dilutions Use calibrated pipettes and ensure thorough mixing at each dilution step.

Quantitative Data Summary

The cytotoxic activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound Cell Line Assay Duration IC50 (µg/mL) Reference
25-O-acetylcimigenol-3-O-β-d-xylopyranosideU266 (Multiple Myeloma)24h31.1[5]
25-O-acetylcimigenol-3-O-α-l-arabinopyranosideNCI-H929 (Multiple Myeloma)24hNot explicitly stated, but high impact at 50 µM[6]
25-O-acetylcimigenol-3-O-α-l-arabinopyranosideOPM-2 (Multiple Myeloma)24hNot explicitly stated, but high impact at 50 µM[6]
25-O-acetylcimigenol-3-O-α-l-arabinopyranosideU266 (Multiple Myeloma)24hNot explicitly stated, but high impact at 50 µM[6]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF7 (Breast Cancer)Not Stated4.0 - 5.3Not Stated
25-O-acetylcimigenol-3-O-β-d-xylopyranosideDoxorubicin-resistant MCF7Not Stated4.0 - 5.3Not Stated

Experimental Protocols

Cell Viability Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein. It is less prone to interference from colored or reducing compounds compared to tetrazolium-based assays.

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v) in water

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 25-O-Acetylcimigenol xyloside Stock & Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells Seed Cells in Microplate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate fix_stain Fix and Stain Cells (e.g., SRB) incubate->fix_stain read_plate Read Absorbance/ Fluorescence fix_stain->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve & Determine IC50 calc_viability->plot_data

Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound.

p53_pathway Simplified p53-Mediated Mitochondrial Apoptosis Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stress 25-O-Acetylcimigenol xyloside p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates momp Mitochondrial Outer Membrane Permeabilization bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The role of p53 in initiating apoptosis via the mitochondrial pathway.

References

Technical Support Center: Analysis of 25-O-Acetylcimigenol xyloside by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of 25-O-Acetylcimigenol xyloside. This document provides troubleshooting advice and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-MS analysis of this compound, a triterpenoid (B12794562) saponin (B1150181) found in Black Cohosh (Actaea racemosa).

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

A1: Poor peak shape is a common issue in the analysis of triterpenoid saponins (B1172615). The primary causes and troubleshooting steps are outlined below:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar functional groups of the analyte, leading to peak tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This will suppress the ionization of the silanol groups and reduce these secondary interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and influence peak shape.

    • Solution: Ensure the mobile phase is acidic, typically with a pH below 4, to maintain the analyte in a consistent protonated state.

  • Column Contamination: Accumulation of matrix components from your sample extract on the column can lead to distorted peak shapes.

    • Solution: Implement a robust column washing procedure after each analytical run. If the problem persists, consider using a guard column to protect your analytical column.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

Q2: My this compound signal is weak or inconsistent (low sensitivity/high variability). How can I improve it?

A2: Low sensitivity and high variability can be attributed to several factors, particularly ion suppression from the sample matrix.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix, especially in complex botanical extracts, can compete with the analyte for ionization in the MS source, leading to a suppressed signal.

    • Solution 1: Improve Sample Preparation. Utilize Solid-Phase Extraction (SPE) to clean up your sample and remove interfering matrix components.

    • Solution 2: Optimize Chromatography. Adjust the HPLC gradient to achieve better separation of this compound from matrix interferences.

    • Solution 3: Dilute the Sample. A simple dilution of the sample can sometimes mitigate ion suppression.

  • Suboptimal MS Parameters: The settings on your mass spectrometer may not be optimized for this specific analyte.

    • Solution: Perform a tuning and optimization of the MS source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.

  • Analyte Instability: The compound may be degrading in the sample solution or during the analysis.

    • Solution: Prepare fresh samples and store them at low temperatures. Ensure the autosampler temperature is controlled.

Q3: I am having difficulty interpreting the mass spectrum of this compound. What are the expected ions and fragmentation patterns?

A3: As a triterpenoid glycoside, this compound exhibits characteristic fragmentation patterns in MS/MS analysis.

  • Expected Precursor Ions: In negative ion mode ESI-MS, you should look for the deprotonated molecule [M-H]⁻ at m/z 661.4. In some cases, you may also observe adducts, such as the formate (B1220265) adduct [M+HCOO]⁻ at m/z 707.4, especially if formic acid is used in the mobile phase.

  • Characteristic Fragmentation: The most common fragmentation pathway for glycosides is the neutral loss of the sugar moiety. For this compound, expect a significant fragment ion corresponding to the loss of the xylose sugar (C₅H₈O₄, 132.04 Da).

    • [M-H - 132]⁻: This would result in a fragment ion at approximately m/z 529.36, representing the aglycone portion of the molecule.

  • Further Fragmentation: The aglycone can undergo further fragmentation, which can provide more structural information.

Data Presentation

Table 1: Physicochemical and Mass Spectrometric Data for this compound

PropertyValueSource
Molecular FormulaC₃₇H₅₈O₁₀[1]
Molecular Weight662.8 g/mol [1]
Exact Mass662.4030 Da[1]
Common Adducts (Negative ESI)[M-H]⁻, [M+HCOO]⁻General Knowledge
Expected [M-H]⁻ m/z661.4Calculated
Expected [M+HCOO]⁻ m/z707.4Calculated
Primary MS/MS FragmentLoss of Xylose (-132 Da)General Knowledge

Experimental Protocols

This section provides a detailed methodology for the HPLC-MS analysis of this compound, based on established methods for triterpenoid saponins from Actaea racemosa.

1. Sample Preparation (from Black Cohosh Extract)

  • Weigh approximately 100 mg of the dried plant extract.

  • Add 10 mL of 80% methanol.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

2. HPLC-MS Method Parameters

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 20% B; 5-35 min: 20-80% B; 35-40 min: 80% B; 40.1-45 min: 20% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent with ESI source
Ionization Mode Negative Electrospray Ionization (ESI)
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan
Collision Energy (for MS/MS) 20-40 eV (optimize for specific instrument)

Mandatory Visualizations

experimental_workflow Experimental Workflow for HPLC-MS Analysis cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis a Weigh Black Cohosh Extract b Add 80% Methanol a->b c Sonicate for 30 min b->c d Centrifuge and Collect Supernatant c->d e Filter through 0.22 µm Syringe Filter d->e f Inject Sample into HPLC e->f g Chromatographic Separation (C18 Column) f->g h Electrospray Ionization (Negative Mode) g->h i Mass Detection (Full Scan & MS/MS) h->i j Identify Precursor Ion [M-H]⁻ i->j k Analyze Fragmentation Pattern j->k l Quantify Peak Area k->l

Caption: Workflow for this compound analysis.

troubleshooting_workflow Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide issue (e.g., dead volume, detector issue) check_all_peaks->system_issue Yes specific_issue Analyte-specific issue check_all_peaks->specific_issue No check_mobile_phase Check Mobile Phase (pH, composition, freshness) specific_issue->check_mobile_phase mobile_phase_ok Mobile phase is correct check_mobile_phase->mobile_phase_ok Correct adjust_mobile_phase Adjust/Remake Mobile Phase check_mobile_phase->adjust_mobile_phase Incorrect check_column Check Column (age, contamination) mobile_phase_ok->check_column end Problem Resolved adjust_mobile_phase->end column_ok Column is not the issue check_column->column_ok OK wash_or_replace_column Wash or Replace Column/Guard Column check_column->wash_or_replace_column Suspect check_sample Check Sample (concentration, solvent) column_ok->check_sample wash_or_replace_column->end dilute_sample Dilute Sample / Change Injection Solvent check_sample->dilute_sample Overloaded/Mismatch dilute_sample->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

fragmentation_pathway Proposed MS/MS Fragmentation of [M-H]⁻ Ion parent This compound [M-H]⁻ m/z 661.4 loss_xylose Neutral Loss of Xylose (- C₅H₈O₄) parent->loss_xylose aglycone Aglycone Fragment [M-H - 132]⁻ m/z 529.4 loss_xylose->aglycone further_frag Further Fragmentation aglycone->further_frag small_frags Smaller Fragment Ions further_frag->small_frags

Caption: Proposed fragmentation of this compound.

References

Technical Support Center: Maximizing 25-O-Acetylcimigenol Xyloside Yield from Black Cohosh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with black cohosh (Actaea racemosa). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of the bioactive triterpene glycoside, 25-O-Acetylcimigenol xyloside.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound and other triterpenoid (B12794562) glycosides from black cohosh.

Issue 1: Low Overall Yield of Triterpenoid Glycosides in Crude Extract

Question: We are experiencing a consistently low yield of the total triterpenoid glycoside fraction from our black cohosh rhizome material. What are the potential causes and how can we improve our extraction efficiency?

Possible Causes and Solutions:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently extracting triterpenoid glycosides. While various solvents can be used, aqueous alcohol mixtures are often most effective.

    • Recommendation: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) or ethanol (B145695) and water (e.g., 50-70% ethanol) has been shown to be effective for extracting phenolic compounds and is a good starting point for triterpenoid glycosides. If you are using a pure alcohol or a highly aqueous solvent, consider adjusting the ratio to improve the extraction of these amphiphilic molecules.

  • Inefficient Extraction Technique: The method of extraction can significantly impact the yield.

    • Recommendation: Employing techniques that increase the interaction between the solvent and the plant material, such as ultrasonication or pressurized liquid extraction (PLE), can enhance extraction efficiency. For example, sonicating the plant material in the solvent for periods of 5 to 15 minutes can improve yields.[1] For larger scale extractions, maceration with repeated solvent changes over several hours is a common method.[2]

  • Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent may not be able to fully extract the target compounds from the plant matrix.

    • Recommendation: For pressurized liquid extraction of phenolic compounds, a solid-to-solvent ratio of 80 mg/mL was found to be optimal. While this is for a different class of compounds, it highlights the importance of optimizing this parameter. Experiment with different solid-to-solvent ratios to find the optimal condition for your specific extraction method.

  • Incorrect Plant Material or Quality: The concentration of this compound and other triterpenoid glycosides can vary significantly based on the plant's age, growing conditions, and the part of the rhizome used.

    • Recommendation: Studies have shown that two-year-old black cohosh plants may have higher concentrations of some triterpenoid glycosides compared to one- or three-year-old plants.[3] Additionally, using terminal, actively growing portions of the rhizome for propagation and subsequent harvesting may lead to higher net yields of biomass and, consequently, the target compounds.[4] Ensure you are using authenticated Actaea racemosa rhizomes, as adulteration with other Actaea species is common and can lead to different phytochemical profiles.[1]

Issue 2: Poor Purity of this compound After Initial Purification

Question: Our initial purification steps are resulting in a fraction that contains significant impurities, making the isolation of this compound difficult. How can we improve the purity?

Possible Causes and Solutions:

  • Ineffective Initial Cleanup: The crude extract of black cohosh is complex, containing a wide range of compounds including phenolics, alkaloids, and other triterpenoid glycosides.

    • Recommendation: A common and effective initial cleanup step is solvent-solvent partitioning. After an initial extraction (e.g., with 80% methanol), the extract can be dissolved in a 0.5% NaOH aqueous solution and then partitioned against a non-polar solvent like chloroform (B151607). The triterpenoid glycosides will remain in the aqueous phase while less polar compounds are removed into the chloroform phase. This process can be repeated multiple times to improve purity.[1][2]

  • Co-elution with Structurally Similar Compounds: this compound is one of many structurally related triterpenoid glycosides in black cohosh. These compounds can be difficult to separate using standard chromatographic techniques.

    • Recommendation: Multi-step chromatographic purification is typically necessary. This can involve:

      • Silica (B1680970) Gel Column Chromatography: The enriched fraction can be subjected to silica gel column chromatography using a gradient of solvents, for example, a dichloromethane-methanol or n-hexane-ethyl acetate-methanol system.[3]

      • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography can further separate compounds based on their molecular size. A solvent system like dichloromethane-acetone can be effective.[3]

      • Semi-preparative or Preparative HPLC: The final purification step often requires high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a water-acetonitrile gradient.[3]

Issue 3: Degradation of Target Compound During Processing or Storage

Question: We suspect that this compound may be degrading during our extraction, purification, or storage. How can we minimize this?

Possible Causes and Solutions:

  • Thermal Degradation: Although triterpenoid glycosides are generally more stable than other phytochemicals like polyphenols, prolonged exposure to high temperatures can potentially lead to degradation.

    • Recommendation: Whenever possible, conduct extraction and solvent evaporation under reduced pressure and at moderate temperatures (e.g., 25-30°C).[1]

  • Hydrolysis or Oxidation: While a study showed that triterpenoid glycosides in black cohosh are stable under various temperature and humidity conditions over 9 weeks, harsh pH conditions or oxidative environments could potentially affect the molecule.[5]

    • Recommendation: Store extracts and purified compounds in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). While the glycosidic bonds are generally stable, avoid unnecessarily harsh acidic or basic conditions during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from black cohosh?

A1: While there is no single "best" solvent, aqueous alcoholic solutions are generally effective for extracting triterpenoid glycosides. A 50-70% ethanol mixture is commonly used and can provide a high extract yield.[6] Methanol-water mixtures (e.g., 60:40 v/v or 80:20 v/v) are also frequently reported in the literature for extracting triterpenoid glycosides and other phytochemicals from black cohosh.[2][7] The optimal solvent and ratio may need to be determined empirically for your specific plant material and extraction method.

Q2: How can I increase the natural production of this compound in the plant itself?

A2: Research suggests that certain horticultural practices and treatments can influence the concentration of triterpenoid glycosides in black cohosh:

  • Plant Age: Two-year-old plants have been reported to have higher concentrations of some triterpenoid glycosides compared to one- or three-year-old plants.[3]

  • Shading and Spacing: The content of certain triterpenoid glycosides can be influenced by the level of shade and plant spacing during cultivation. For example, the concentration of 23-epi-26-deoxyactein (B1259016) was found to be higher under 40% shade compared to full sun or 80% shade.[3]

  • Elicitor Treatment: A study has shown that treating black cohosh with salicylic (B10762653) acid can significantly increase the levels of the triterpenoid glycosides actein (B190517) and deoxyactein in the rhizomes. This suggests that the biosynthesis of these compounds may be influenced by plant defense signaling pathways.[2]

Q3: What is the biosynthetic pathway of this compound?

A3: The biosynthesis of triterpenoid glycosides in plants is a complex process that starts from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The key steps include:

  • Formation of 2,3-Oxidosqualene (B107256): Acetyl-CoA is converted through a series of steps to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are used to build up farnesyl pyrophosphate (FPP), two molecules of which are joined to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

  • Cyclization: Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons. In black cohosh, the characteristic scaffold is a cycloartane-type triterpene, which is formed by a cycloartenol (B190886) synthase.

  • Modifications: The cycloartane (B1207475) skeleton undergoes a series of modifications, including oxidation, hydroxylation, acetylation, and glycosylation, to produce the vast array of triterpenoid glycosides found in the plant. These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), acetyltransferases, and glycosyltransferases (UGTs).

For this compound, the cimigenol (B190795) backbone is first formed and then undergoes acetylation at the C-25 position and glycosylation with xylose at the C-3 position. The specific enzymes responsible for these final modification steps in Actaea racemosa have not yet been fully characterized.

Q4: What analytical techniques are best for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of triterpenoid glycosides. Due to the lack of a strong UV chromophore in many of these compounds, detection can be challenging.[4] The following detectors are often used:

  • Evaporative Light Scattering Detector (ELSD): This is a widely accepted detector for quantifying triterpenoid glycosides in black cohosh as its response is not dependent on the optical properties of the compound.[4][6]

  • Charged Aerosol Detector (CAD): This detector can offer superior sensitivity compared to ELSD for the analysis of triterpenoid glycosides.[6]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for both the identification and quantification of these compounds, offering high sensitivity and selectivity.[1]

Data Tables

Table 1: Influence of Horticultural Practices on Triterpenoid Glycoside Concentration in Black Cohosh Rhizomes

Triterpenoid GlycosideCultivation ConditionConcentration (mg/kg dry weight)Reference
Cimiracemoside AFull Sun (0% shade)641[3]
80% Shade492[3]
0.5 m spacing427[3]
1 m spacing187[3]
23-epi-26-deoxyacteinFull Sun (0% shade)2,421[3]
40% Shade3,109[3]
80% Shade2,324[3]

Table 2: Triterpenoid Glycoside Concentrations in Black Cohosh Rhizomes from Different Propagation Methods

Triterpenoid GlycosideRhizome PropaguleMean Concentration (mg/g dry weight)Reference
CimiracemosideTerminal portions (10-30g)0.80 - 1.39[4]
Midsection (1-2 buds, 10-20g)0.80 - 1.39[4]
Midsection (2-4 buds, 20-30g)0.80 - 1.39[4]
DeoxyacteinTerminal portions (10-30g)0.47 - 0.92[4]
Midsection (1-2 buds, 10-20g)0.47 - 0.92[4]
Midsection (2-4 buds, 20-30g)0.47 - 0.92[4]
ActeinTerminal portions (10-30g)10.41 - 13.69[4]
Midsection (1-2 buds, 10-20g)10.41 - 13.69[4]
Midsection (2-4 buds, 20-30g)10.41 - 13.69[4]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of Triterpenoid Glycosides

This protocol is adapted from methodologies described for the analysis of triterpenoid glycosides in black cohosh.[1][2]

  • Extraction:

    • Grind dried black cohosh rhizomes to a fine powder.

    • Extract the ground material (e.g., 10 g) with 80% methanol (100 mL) at room temperature for 12 hours with agitation.

    • Filter the mixture and repeat the extraction on the plant material three more times.

    • Combine the filtrates and evaporate the solvent in vacuo to yield the crude extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract (e.g., 400 mg) in 50 mL of a 0.5% NaOH aqueous solution.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Transfer the solution to a separatory funnel and extract with an equal volume of chloroform by shaking vigorously for 2 minutes.

    • Allow the layers to separate (centrifugation at 3000 rpm for 20 minutes can aid separation).

    • Collect the upper aqueous layer, which contains the triterpenoid glycosides.

    • Repeat the chloroform extraction of the aqueous layer three more times to remove residual non-polar impurities.

    • The combined aqueous fractions can then be further purified.

Protocol 2: Column Chromatography Purification

This is a general workflow based on methods used for the isolation of cimigenol-type triterpenoids.[3]

  • Silica Gel Column Chromatography:

    • The partially purified extract is re-dissolved in a suitable solvent (e.g., dichloromethane-methanol 9:1) and applied to a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane-ethyl acetate-methanol and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Combine fractions enriched with this compound and apply them to a Sephadex LH-20 column.

    • Elute with a solvent system such as dichloromethane-acetone (e.g., 85:15).

    • Collect and analyze fractions to further purify the target compound.

  • Semi-preparative HPLC:

    • The final purification is typically achieved using a semi-preparative HPLC system with a C18 column.

    • An isocratic or gradient elution with water and acetonitrile (B52724) is commonly used. The exact conditions will need to be optimized to achieve baseline separation of this compound from other closely related compounds.

Visualizations

Triterpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Squalene Squalene Synthesis cluster_Cyclization Cyclization & Modification Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP FPP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene OS 2,3-Oxidosqualene Squalene->OS SQE Cycloartenol Cycloartenol OS->Cycloartenol CAS (Cycloartenol Synthase) Cimigenol_Backbone Cimigenol Backbone Cycloartenol->Cimigenol_Backbone Multiple Steps (Oxidations, etc.) 25-O-Acetylcimigenol 25-O-Acetylcimigenol Cimigenol_Backbone->25-O-Acetylcimigenol Acetylation (Acetyltransferase) Target_Compound This compound 25-O-Acetylcimigenol->Target_Compound Xylosylation (UGT) Extraction_Purification_Workflow Start Dried & Ground Black Cohosh Rhizomes Extraction Extraction (e.g., 80% Methanol, Ultrasonication) Start->Extraction Partitioning Solvent-Solvent Partitioning (aq. NaOH / Chloroform) Extraction->Partitioning Aqueous_Phase Aqueous Phase (Enriched Triterpenoid Glycosides) Partitioning->Aqueous_Phase Collect Organic_Phase Organic Phase (Discarded Impurities) Partitioning->Organic_Phase Discard Column_Chrom Silica Gel Column Chromatography Aqueous_Phase->Column_Chrom Sephadex Sephadex LH-20 Chromatography Column_Chrom->Sephadex Prep_HPLC Semi-preparative HPLC Sephadex->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

References

"25-O-Acetylcimigenol xyloside" potential for off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 25-O-Acetylcimigenol xyloside in cell-based assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound, a triterpene xyloside isolated from plants of the Cimicifuga genus, has demonstrated cytotoxic effects in various cancer cell lines.[1][2] Its primary mechanism of action is associated with the induction of apoptosis through the p53-dependent mitochondrial signaling pathway.[3]

Q2: Are there any documented off-target effects for this compound?

Currently, specific off-target effects of this compound are not extensively documented in publicly available literature. However, like many natural products, it has the potential to interact with multiple cellular components. Researchers should be aware of common challenges associated with natural products in cell-based assays, such as issues with solubility and interference with assay chemistries.[4]

Q3: My this compound is not dissolving well in my cell culture medium. What can I do?

Poor aqueous solubility is a common issue with lipophilic natural products.[4] The recommended approach is to first dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is critical to keep the final DMSO concentration in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4] Gentle vortexing or sonication can also aid in the dissolution of the stock solution.[4]

Q4: I am observing a bell-shaped dose-response curve with this compound. What could be the cause?

A bell-shaped dose-response curve, where the biological effect decreases at higher concentrations, can be indicative of compound aggregation.[4] At high concentrations, the compound may form aggregates that are less bioavailable to the cells, leading to a reduced apparent effect.[4] To mitigate this, consider optimizing the compound's solubility and visually inspecting for any precipitation in the culture wells, especially at higher concentrations.[4]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in Cytotoxicity Assays

If you observe higher than expected cell viability or even an apparent increase in proliferation when expecting cytotoxicity, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, which can scatter light and lead to artificially high absorbance readings in colorimetric assays.[4] Improve solubility by optimizing the solvent and final concentration.
Interference with Assay Reagents Natural products can sometimes directly interact with assay reagents. For example, some compounds can reduce MTT reagent non-enzymatically, leading to a false positive signal for cell viability.[4] To test for this, include "compound-only" controls (wells with the compound and medium but no cells) and subtract the background absorbance from your experimental wells.[4]
Compound Aggregation As mentioned in the FAQs, aggregation at high concentrations can reduce the effective concentration of the compound, leading to lower than expected cytotoxicity.[4] Consider testing a wider range of concentrations and using dynamic light scattering (DLS) to assess for aggregation if the issue persists.

Diagram 1: Troubleshooting Workflow for Unexpectedly High Cell Viability

G start Start: Unexpectedly High Cell Viability check_precipitate Visually inspect wells for compound precipitation start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No optimize_solubility Optimize solubility (e.g., lower concentration, different solvent vehicle) precipitate_yes->optimize_solubility run_controls Run 'compound-only' controls (no cells) precipitate_no->run_controls optimize_solubility->start interference Interference with Assay Reagent? run_controls->interference interference_yes Interference Detected interference->interference_yes Yes interference_no No Interference interference->interference_no No subtract_background Subtract background absorbance from experimental wells interference_yes->subtract_background switch_assay Consider switching to a non-colorimetric assay interference_yes->switch_assay consider_aggregation Consider compound aggregation at high concentrations interference_no->consider_aggregation end End: Re-evaluate Experiment subtract_background->end consider_aggregation->end switch_assay->end

Caption: A workflow to diagnose and address unexpectedly high cell viability readings.

Guide 2: Inconsistent Results Between Replicates

High variability between replicate wells can compromise the reliability of your data. Here are common sources of inconsistency and how to address them:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during seeding.[5] Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
Incomplete Compound Dissolution If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the medium, it can lead to uneven distribution in the assay plate.[4] Ensure the stock solution is clear and vortex it before making dilutions.[5]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.[4]

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.[4]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[5]

Diagram 2: Experimental Workflow for a Typical Cytotoxicity Assay

G A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with compound and controls B->C D Incubate for desired duration (e.g., 24-72h) C->D E Add MTT reagent and incubate D->E F Add solubilization solution E->F G Read absorbance on a plate reader F->G

Caption: A step-by-step workflow for conducting a cell-based cytotoxicity assay.

Summary of Reported In Vitro Activities

While specific off-target effects are not detailed, the on-target cytotoxic activities of this compound and related compounds have been reported in several cancer cell lines.

Compound Cell Line(s) Reported IC50 Values Reference
25-O-acetylcimigenol-3-O-β-d-xylopyranosideMCF7 (human breast adenocarcinoma)4.0 - 5.3 µg/mL[3]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideDoxorubicin-resistant-MCF74.0 - 5.3 µg/mL[3]
25-O-acetylcimigenol-3-O-β-d-xylopyranosideNCI-H929, OPM-2, U266 (multiple myeloma)Showed considerable effects[3]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideHepG2 (human liver cancer)~16 µM[6]

Diagram 3: Postulated Signaling Pathway of this compound

G compound 25-O-Acetylcimigenol xyloside p53 p53 activation compound->p53 mitochondria Mitochondrial Signaling Pathway p53->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: The proposed p53-dependent apoptotic pathway initiated by this compound.

References

Technical Support Center: Managing "25-O-Acetylcimigenol xyloside" in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hydrophobicity of "25-O-Acetylcimigenol xyloside" during experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it hydrophobic?

A1: "this compound" is a triterpenoid (B12794562) glycoside, a natural compound often isolated from species like Cimicifuga racemosa (black cohosh).[1] Its core structure is a large, nonpolar triterpene skeleton, which makes the molecule inherently hydrophobic, meaning it has poor solubility in water and aqueous buffers. The presence of a sugar moiety (xyloside) increases its polarity to some extent, but the overall hydrophobic nature of the aglycone dominates. Triterpenoids are generally lipophilic, being more soluble in fats and alcohols than in water.[2]

Q2: I dissolved "this compound" in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen?

A2: This common issue is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve "this compound" at high concentrations. However, when this concentrated DMSO stock solution is diluted into an aqueous buffer (like PBS or cell culture media), the overall solvent environment becomes predominantly aqueous. Since "this compound" has low aqueous solubility, it crashes out of the solution, forming a precipitate. The final concentration of DMSO in your aqueous solution is likely too low to maintain the compound's solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.

Troubleshooting Guides

Issue 1: Precipitation of "this compound" in Aqueous Buffer
  • Symptom: Your solution becomes cloudy, or a solid precipitate forms after adding the DMSO stock solution of "this compound" to your aqueous buffer.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_final_conc Is the final concentration of the compound too high? start->check_final_conc reduce_conc Decrease the final working concentration. check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration sufficient? check_final_conc->check_dmso_conc No end Solution Remains Clear reduce_conc->end increase_dmso Increase final DMSO concentration (check cell tolerance). check_dmso_conc->increase_dmso No check_mixing Was the mixing procedure adequate? check_dmso_conc->check_mixing Yes increase_dmso->end use_cosolvent Consider using a co-solvent (e.g., ethanol, PEG 400). improve_mixing Add stock solution dropwise while vortexing the buffer. check_mixing->improve_mixing No check_temp Are there temperature fluctuations? check_mixing->check_temp Yes improve_mixing->end control_temp Maintain a constant temperature. check_temp->control_temp No consider_formulation Explore alternative formulation strategies (e.g., cyclodextrins). check_temp->consider_formulation Yes control_temp->end consider_formulation->end

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results between replicate experiments.

  • Possible Cause: This could be due to incomplete dissolution or precipitation of the compound, leading to inconsistent effective concentrations.

  • Solution:

    • Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation or cloudiness.

    • Sonication: Briefly sonicate the solution in a water bath to aid dissolution, but be cautious as excessive heat can degrade the compound.

    • Filtration: For non-cellular assays, consider filtering the final solution through a 0.22 µm filter to remove any undissolved particles.

    • Fresh Preparations: Prepare fresh working solutions for each experiment to avoid issues with compound stability in solution over time. Triterpene glycosides have been shown to be stable under various storage conditions, but stability in a specific buffer should be confirmed. [3]

Experimental Protocols

Protocol 1: Preparation of a "this compound" Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of "this compound" in DMSO.

  • Materials:

    • "this compound" powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Improving Aqueous Solubility using Co-solvents
  • Objective: To increase the solubility of "this compound" in an aqueous buffer by using a co-solvent.

  • Materials:

    • "this compound" DMSO stock solution

    • Aqueous buffer (e.g., PBS)

    • Co-solvent (e.g., Ethanol, PEG 400, Cremophor EL)

  • Procedure:

    • Prepare a mixture of the aqueous buffer and the co-solvent. The final concentration of the co-solvent should be optimized for your specific experiment, keeping in mind potential effects on your assay.

    • While vortexing the buffer/co-solvent mixture, add the "this compound" DMSO stock solution dropwise to achieve the final desired concentration.

    • Continue vortexing for a few minutes to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation.

Data Presentation: Illustrative Solubility of a Triterpenoid Glycoside

The following data is for illustrative purposes to demonstrate the effect of different solubilization methods. Actual values for "this compound" may vary and should be determined experimentally.

Solvent SystemIllustrative Solubility (µg/mL)Notes
Water (pH 7.0)< 1Very poorly soluble.
PBS (pH 7.4)5 - 10Slight improvement in a buffered system. Triterpene glycosides from Cimicifuga have shown pH-dependent solubility, with the highest concentration at pH 7.5. [4][5]
PBS with 1% DMSO20 - 50DMSO significantly improves solubility.
PBS with 5% Ethanol15 - 40Ethanol can act as an effective co-solvent.
PBS with 0.1% Cremophor EL50 - 100Surfactants can form micelles to encapsulate the hydrophobic compound.

Signaling Pathways

"this compound" and related triterpenoid glycosides have been shown to induce apoptosis and cell cycle arrest in cancer cells. One of the implicated pathways is the p53-dependent mitochondrial signaling pathway.

p53-Mediated Apoptosis Pathway

p53_apoptosis ACX 25-O-Acetylcimigenol xyloside p53 p53 Activation ACX->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated mitochondrial apoptosis pathway.

G2/M Cell Cycle Arrest

Studies on similar compounds suggest that they can induce G2/M cell cycle arrest. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

G2M_arrest ACX 25-O-Acetylcimigenol xyloside Signal Upstream Signaling (e.g., DNA damage response) ACX->Signal ATM_ATR ATM/ATR Kinases Signal->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB Activates Arrest G2/M Arrest Cdc25->Arrest Mitosis Entry into Mitosis Cdk1_CyclinB->Mitosis

Caption: Simplified G2/M cell cycle arrest pathway.

References

Technical Support Center: Overcoming Cell Line Resistance to 25-O-Acetylcimigenol xyloside (ACX) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 25-O-Acetylcimigenol xyloside (ACX), particularly concerning the development of cell line resistance.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing decreased sensitivity to ACX treatment over time. What are the potential reasons?

A1: Decreased sensitivity, or acquired resistance, to a therapeutic agent like ACX can arise from various molecular changes within the cancer cells. The most common mechanisms include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[1][2][3][4]

  • Alterations in Apoptotic Pathways: Since ACX has been reported to induce apoptosis, resistance can develop through mutations or altered expression of proteins involved in the apoptotic cascade.[5][6][7][8] This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, caspases).

  • Target Modification: Although the direct molecular target of ACX is not fully elucidated, resistance could potentially arise from mutations in the target protein that prevent the drug from binding effectively.

  • Activation of Survival Signaling Pathways: Cells may activate alternative signaling pathways that promote proliferation and survival, thereby counteracting the cytotoxic effects of ACX.

Q2: How can I confirm if my cell line has developed resistance to ACX?

A2: The most straightforward method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of ACX in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT assay.

Q3: What are the first troubleshooting steps I should take if I suspect ACX resistance?

A3:

  • Confirm Drug Integrity: Ensure that your stock of ACX is not degraded. Use a fresh, validated batch of the compound if possible.

  • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, as this can affect cellular responses to treatment.

  • Perform a Dose-Response Curve: Generate a new dose-response curve for ACX on your suspected resistant cell line and the parental line to quantify the shift in IC50.

Troubleshooting Guides

Guide 1: Investigating the Role of ABC Transporters in ACX Resistance

If you suspect that increased drug efflux is mediating resistance, this guide will help you investigate the involvement of ABC transporters.

Potential Problem: Cells are actively pumping ACX out, leading to reduced intracellular concentration and decreased efficacy.

Troubleshooting Workflow:

start Suspected ACX Resistance step1 Perform MTT Assay with ABC Transporter Inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1) start->step1 step2 Analyze IC50 Shift step1->step2 step3 Significant Decrease in IC50? step2->step3 step4 Measure ABC Transporter Expression (Western Blot or qPCR for P-gp, MRP1, BCRP) step3->step4 Yes no_shift No Significant IC50 Shift step3->no_shift No step5 Upregulation of ABC Transporters Confirmed step4->step5 step6 Consider Combination Therapy (ACX + ABC Transporter Inhibitor) step5->step6 other_mechanisms Investigate Other Resistance Mechanisms (e.g., Apoptosis Pathway) no_shift->other_mechanisms

Investigating ABC Transporter Involvement in ACX Resistance.

Experimental Protocols:

1. Cell Viability Assay (MTT Assay) with ABC Transporter Inhibitors:

  • Principle: The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[9][10] By co-incubating the cells with ACX and an ABC transporter inhibitor, you can determine if blocking these pumps restores sensitivity to ACX.

  • Protocol:

    • Seed both parental and suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of ACX.

    • Prepare a stock solution of an ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein/P-gp, or MK-571 for Multidrug Resistance-Associated Protein 1/MRP1).

    • Treat the cells with the ACX serial dilution in the presence or absence of a fixed, non-toxic concentration of the ABC transporter inhibitor.

    • Incubate for 48-72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][11]

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[12]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves. A significant decrease in the IC50 of ACX in the presence of the inhibitor suggests the involvement of the targeted ABC transporter.

2. Western Blot for ABC Transporter Expression:

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This can be used to compare the expression levels of key ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, and BCRP/ABCG2) between parental and resistant cell lines.[1][3]

  • Protocol:

    • Prepare total protein lysates from both parental and resistant cell lines.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate 20-40 µg of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-P-gp, anti-MRP1, or anti-BCRP) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels and quantify the differences in expression.

Quantitative Data Summary:

Cell LineTreatmentIC50 of ACX (µM)Fold Resistance
ParentalACX alone5.21.0
ResistantACX alone48.59.3
ResistantACX + Verapamil (10 µM)8.11.6
ResistantACX + MK-571 (20 µM)45.38.7

Hypothetical data showing reversal of resistance with an ABC transporter inhibitor.

Guide 2: Assessing Alterations in Apoptosis Signaling

Given that ACX and related compounds are known to induce apoptosis[5][6][7][8], resistance may be due to defects in this pathway.

Potential Problem: Resistant cells have acquired mechanisms to evade ACX-induced apoptosis.

Troubleshooting Workflow:

start Suspected Resistance via Apoptosis Evasion step1 Treat Parental and Resistant Cells with ACX start->step1 step2 Assess Apoptosis Levels (e.g., Annexin V/PI Staining, Caspase Activity Assay) step1->step2 step3 Reduced Apoptosis in Resistant Cells? step2->step3 step4 Analyze Expression of Apoptosis-Related Proteins (Western Blot for Bcl-2 family, Caspases, PARP) step3->step4 Yes no_reduction Similar Apoptosis Levels step3->no_reduction No step5 Identify Altered Protein Expression (e.g., Increased Bcl-2, Decreased Bax, Lack of Caspase Cleavage) step4->step5 step6 Consider Therapies Targeting the Apoptotic Pathway step5->step6 other_mechanisms Investigate Other Resistance Mechanisms no_reduction->other_mechanisms

Investigating Alterations in Apoptotic Pathways.

Experimental Protocols:

1. Western Blot for Apoptosis Markers:

  • Principle: This technique can be used to measure changes in the expression and cleavage of key proteins that regulate and execute apoptosis.[13][14]

  • Protocol:

    • Treat parental and resistant cells with ACX at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

    • Prepare whole-cell lysates.

    • Perform Western blotting as described in the previous guide.

    • Probe membranes with primary antibodies against key apoptosis-related proteins, including:

      • Anti-apoptotic: Bcl-2, Bcl-xL

      • Pro-apoptotic: Bax, Bak

      • Executioner Caspases: Pro-caspase-3, Cleaved caspase-3

      • Caspase Substrate: PARP, Cleaved PARP

    • Analyze the results to identify differences in the apoptotic response between the two cell lines. Look for a lack of caspase and PARP cleavage, or an increased ratio of Bcl-2 to Bax in the resistant cells.

Quantitative Data Summary:

ProteinCell LineTreatment (ACX)Fold Change in Expression (vs. Untreated Parental)
Bcl-2Parental-1.0
+0.6
Resistant-3.5
+3.2
Cleaved Caspase-3Parental-1.0
+8.2
Resistant-1.1
+1.5

Hypothetical data showing altered expression of apoptosis-related proteins in resistant cells.

Signaling Pathway Diagrams

cluster_0 Sensitive Cell cluster_1 Resistant Cell ACX_in ACX Apoptosis_S Apoptosis ACX_in->Apoptosis_S ACX_out ACX ABC_pump ABC Transporter (e.g., P-gp) ACX_out->ABC_pump Efflux Bcl2 Increased Bcl-2 Apoptosis_R Apoptosis Evasion Bcl2->Apoptosis_R Caspase_block Blocked Caspase Activation Caspase_block->Apoptosis_R

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 25-O-Acetylcimigenol Xyloside and Other Cimicifuga Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Potential of Novel Cimicifuga Compounds

The genus Cimicifuga, commonly known as black cohosh, is a rich source of structurally diverse triterpenoid (B12794562) glycosides, many of which have demonstrated significant cytotoxic effects against various cancer cell lines. Among these, 25-O-acetylcimigenol xyloside has emerged as a compound of interest. This guide provides a comprehensive comparison of the cytotoxic activities of this compound and other prominent Cimicifuga triterpenoids, supported by experimental data from peer-reviewed studies. The information presented herein is intended to aid researchers in the fields of oncology and natural product chemistry in their pursuit of novel anti-cancer drug candidates.

Comparative Cytotoxicity of Cimicifuga Triterpenoids

The cytotoxic efficacy of triterpenoids isolated from Cimicifuga species is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values for this compound and other notable Cimicifuga triterpenoids, providing a quantitative comparison of their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
25-O-Acetylcimigenol-3-O-β-D-xylopyranoside MCF-7 (Breast Cancer)4.3[1]
R-MCF-7 (Resistant Breast Cancer)4.8[1]
HL-60 (Leukemia)Not Reported
HepG2 (Liver Cancer)Not Reported
R-HepG2 (Resistant Liver Cancer)Not Reported
23-O-Acetylcimigenol-3-O-β-D-xylopyranoside HepG2 (Liver Cancer)16[2][3]
MCF-7 (Breast Cancer)39[1]
R-MCF-7 (Resistant Breast Cancer)60[1]
24-O-Acetylcimigenol-3-O-β-D-xylopyranoside HepG2 (Liver Cancer)Not Reported
Cimigenol-3-O-β-D-xylopyranoside MCF-7 (Breast Cancer)> 100[1]
25-O-Acetylcimigenol-3-O-α-L-arabinopyranoside MCF-7 (Breast Cancer)4.0[1]
R-MCF-7 (Resistant Breast Cancer)5.3[1]
Actein (B190517) MCF-7 (Breast Cancer)14 µg/mL[1]
Cimiside E Gastric Cancer Cells14.58[4]

Note: The provided IC50 values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution. "Not Reported" indicates that the specific data was not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of Cimicifuga triterpenoid cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Cimicifuga triterpenoids (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Cimicifuga triterpenoids in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[5][6][7][8]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment with Cimicifuga triterpenoids for the desired time, harvest the cells (including floating and adherent cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[9][10][11][12]

Signaling Pathways

The cytotoxic effects of Cimicifuga triterpenoids are often mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Seeding in 96-well plates Seeding in 96-well plates Cancer Cell Lines->Seeding in 96-well plates 1. Seeding Treatment with Triterpenoids Treatment with Triterpenoids Seeding in 96-well plates->Treatment with Triterpenoids 2. Treatment Incubation (24-72h) Incubation (24-72h) Treatment with Triterpenoids->Incubation (24-72h) 3. Incubation MTT Assay MTT Assay Incubation (24-72h)->MTT Assay 4a. Viability Annexin V-FITC/PI Staining Annexin V-FITC/PI Staining Incubation (24-72h)->Annexin V-FITC/PI Staining 4b. Apoptosis Microplate Reader (Absorbance) Microplate Reader (Absorbance) MTT Assay->Microplate Reader (Absorbance) Flow Cytometer Flow Cytometer Annexin V-FITC/PI Staining->Flow Cytometer IC50 Determination IC50 Determination Microplate Reader (Absorbance)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Flow Cytometer->Apoptosis Quantification

Caption: Experimental Workflow for Assessing Triterpenoid Cytotoxicity.

p53_Mediated_Mitochondrial_Apoptosis Cimicifuga Triterpenoids Cimicifuga Triterpenoids p53 Activation p53 Activation Cimicifuga Triterpenoids->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion MOMP Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: p53-Mediated Mitochondrial Apoptosis Pathway.[1][13][14][15]

G2_M_Cell_Cycle_Arrest Cimicifuga Triterpenoids Cimicifuga Triterpenoids p53 Upregulation p53 Upregulation Cimicifuga Triterpenoids->p53 Upregulation p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation Cdc2/Cyclin B1 Complex Cdc2/Cyclin B1 Complex p21 Upregulation->Cdc2/Cyclin B1 Complex p21 Upregulation->Cdc2/Cyclin B1 Complex Inhibits G2/M Transition G2/M Transition Cdc2/Cyclin B1 Complex->G2/M Transition Promotes Cell Cycle Arrest Cell Cycle Arrest

Caption: G2/M Cell Cycle Arrest Pathway.[16][17][18][19][20]

Conclusion

The available data indicates that this compound and its analogue, 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside, exhibit potent cytotoxic activity against breast cancer cell lines, with IC50 values in the low micromolar range.[1] Their efficacy appears to be significantly greater than that of the non-acetylated parent compound, cimigenol-3-O-β-D-xylopyranoside, and comparable to or greater than other tested Cimicifuga triterpenoids such as 23-O-acetylcimigenol-3-O-β-D-xylopyranoside and actein in certain cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis through the p53-dependent mitochondrial pathway and cell cycle arrest at the G2/M phase.[4][13][16] These findings underscore the potential of this compound and related compounds as promising candidates for further investigation in the development of novel anti-cancer therapies. Future research should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies, and further elucidating the precise molecular targets of these compounds.

References

A Comparative Analysis of 25-O-Acetylcimigenol xyloside and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer properties of 25-O-Acetylcimigenol xyloside, a natural triterpene glycoside, and Paclitaxel (B517696), a widely used chemotherapeutic agent, in the context of breast cancer cells. The information presented is collated from preclinical research to assist in understanding their respective mechanisms of action and potential therapeutic applications.

Executive Summary

Paclitaxel, a cornerstone in breast cancer chemotherapy, functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2][3] In contrast, this compound, derived from plants of the Cimicifuga species, has demonstrated significant growth inhibitory effects on breast cancer cells, inducing apoptosis through mechanisms that appear to involve the modulation of the Bcl-2 family of proteins. While direct comparative studies are limited, this guide synthesizes available data to offer a parallel view of their efficacy and cellular impact.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the effects of this compound and Paclitaxel on breast cancer cells.

Table 1: In Vitro Cytotoxicity against Breast Cancer Cell Lines

CompoundCell LineAssayIC50Reference
25-acetyl-7,8-didehydrocimigenol 3-O-beta-d-xylopyranosideMDA-MB-453 (ER-, Her2 overexpressing)Not Specified5 µM (3.2 µg/ml)[4]
PaclitaxelMDA-MB-468 (Hormone-independent)Not SpecifiedEC50: 50 nM[5]
PaclitaxelMCF-7 (Hormone-dependent)Not SpecifiedEC50: 1.0 µM[5]
PaclitaxelMCF-7MTT AssayNot Specified[6]
PaclitaxelT47DNot SpecifiedNot Specified[7]

Note: Data for this compound is limited. The presented data is for a closely related compound from the same class, highlighting the potential activity. EC50 represents the concentration of a drug that gives half-maximal response.

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleApoptosis InductionKey Molecular ChangesReference
Related Triterpene GlycosidesG2/M ArrestYesCleavage of PARP, Regulation of Bcl-2 family proteins, Decreased cdc2 and cyclin B[8]
PaclitaxelG2/M ArrestYesDownregulation of p-AKT, Increased Bax/Bcl-2 ratio, Caspase activation[6][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or Paclitaxel. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds of interest for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, Cyclin B1), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT Bcl2_Family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) Paclitaxel->Bcl2_Family G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Caspases Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

Caption: Signaling Pathway of Paclitaxel in Breast Cancer Cells.

Acetylcimigenol_Xyloside_Signaling_Pathway ACX 25-O-Acetylcimigenol xyloside (and related triterpene glycosides) G2M_Arrest G2/M Phase Arrest ACX->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) ACX->Bcl2_Family Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Bcl2_Family->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Postulated Signaling Pathway of this compound.

Experimental_Workflow Start Breast Cancer Cell Culture Treatment Treatment with This compound or Paclitaxel Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Protein Protein Expression Analysis (Western Blot) Treatment->Protein End Data Analysis and Comparison Viability->End Apoptosis->End CellCycle->End Protein->End

Caption: General Experimental Workflow for Compound Comparison.

Conclusion

Paclitaxel is a well-established and potent cytotoxic agent against breast cancer cells with a clearly defined mechanism of action. This compound and related triterpene glycosides from Cimicifuga species represent a promising class of natural compounds with demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cell lines. While the available data for this compound is less comprehensive, the preliminary findings suggest a mechanism that also culminates in apoptosis, potentially through G2/M cell cycle arrest and modulation of the Bcl-2 protein family.

Further research, including direct comparative studies and detailed investigation into the signaling pathways activated by this compound, is warranted to fully elucidate its therapeutic potential in breast cancer. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Prospective Analysis of the Synergistic Anti-Cancer Effects of 25-O-Acetylcimigenol Xyloside and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic anti-cancer effects of combining 25-O-Acetylcimigenol xyloside, a triterpene xyloside isolated from Cimicifuga racemosa[1][2], with the widely used chemotherapeutic agent, doxorubicin (B1662922). While direct experimental data on the synergistic interaction between these two specific compounds is not yet available in the public domain, this document synthesizes existing research on their individual mechanisms of action to build a strong hypothesis for their potential synergy and to provide a comprehensive framework for future investigation.

Part 1: Individual Compound Efficacy and Mechanism of Action

This compound and Related Triterpenoids: Natural Anti-Cancer Agents

Recent studies have highlighted the anti-proliferative and pro-apoptotic activities of this compound and structurally similar triterpenoid (B12794562) glycosides in various cancer cell lines. These natural compounds have demonstrated significant potential as standalone anti-cancer agents.

Table 1: Cytotoxic Activity of 25-O-Acetylcimigenol Analogs in Cancer Cell Lines

CompoundCell LineIC50 ValueObserved EffectsReference
23-O-acetylcimigenol-3-O-beta-D-xylopyranosideHepG2 (Hepatocellular Carcinoma)16 µmol/LInhibition of proliferation, apoptosis induction, G2/M cell cycle arrest.[3]
25-anhydrocimigenol-3-O-beta-D-xylopyranoside (ACX)Bel-7402 (Hepatoma)18 µmol/LAnti-proliferative activity, apoptosis, G0/G1 cell cycle arrest.[4]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideNCI-H929, U266, OPM-2 (Multiple Myeloma)Moderate effects at 25 µM, significant reduction in cell viability at 50 µM.Induction of apoptosis.[5]

The primary mechanism of action for these triterpenoid glycosides involves the induction of apoptosis through the intrinsic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

ACX This compound (and related compounds) Bcl2 Bcl-2 (Anti-apoptotic) ACX->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ACX->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic Pathway of this compound Analogs.

Doxorubicin: A Cornerstone of Chemotherapy

Doxorubicin is a potent anthracycline antibiotic widely used in the treatment of a range of cancers, including breast, lung, and ovarian cancers.[6][7] Its primary anti-cancer mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, inhibiting DNA replication and transcription.[8]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that cause oxidative damage to cellular components, including DNA, lipids, and proteins, which can trigger apoptosis.[9][10]

Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanisms of Action of Doxorubicin.

Part 2: Hypothesized Synergistic Interaction and Experimental Framework

The distinct yet complementary mechanisms of action of this compound and doxorubicin suggest a strong potential for synergistic anti-cancer effects. The induction of the intrinsic apoptotic pathway by the triterpenoid xyloside could lower the threshold for doxorubicin-induced cell death. This combination could potentially lead to enhanced therapeutic efficacy at lower, less toxic doses of doxorubicin, thereby mitigating its well-known cardiotoxic side effects.[7]

Proposed Experimental Protocol to Evaluate Synergy

The following experimental workflow is proposed to rigorously evaluate the synergistic potential of this compound and doxorubicin.

1. Cell Lines and Culture:

  • Select a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Culture cells in appropriate media and conditions as per standard protocols.

2. Cytotoxicity Assessment (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound alone, doxorubicin alone, and in combination at fixed molar ratios (e.g., 1:1, 1:5, 5:1).

  • Incubate for 48-72 hours.

  • Add MTT reagent and incubate for 4 hours.

  • Solubilize formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

  • Calculate the IC50 values for each treatment.

3. Combination Index (CI) Analysis:

  • Utilize the Chou-Talalay method to determine the nature of the drug interaction. The Combination Index (CI) will be calculated using software such as CompuSyn.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

4. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry):

  • Treat cells with IC50 concentrations of each drug and their synergistic combination for 24-48 hours.

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

5. Western Blot Analysis:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

  • Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) system.

Start Select Cancer Cell Lines MTT MTT Assay (Cytotoxicity) Start->MTT CI Combination Index (CI) Analysis MTT->CI Synergy Determine Synergy CI->Synergy Apoptosis Apoptosis Assay (Flow Cytometry) Western Western Blot (Protein Expression) Apoptosis->Western Mechanism Elucidate Mechanism Western->Mechanism Synergy->Apoptosis If Synergistic

References

Unveiling the Anti-Cancer Potential of 25-O-Acetylcimigenol Xyloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pioneering research into the natural compound 25-O-Acetylcimigenol xyloside, a triterpenoid (B12794562) glycoside, has illuminated its significant anti-cancer properties. This guide provides a comprehensive analysis of its mechanism of action, supported by experimental data, and compares its efficacy against established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the therapeutic promise of this novel compound.

Abstract

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest. This guide synthesizes the available data on its performance, particularly in breast cancer and multiple myeloma cell lines, and draws comparisons with standard-of-care drugs, Doxorubicin and Bortezomib, respectively. Experimental protocols for key assays are detailed to ensure reproducibility and further investigation. Visualized signaling pathways and experimental workflows are provided to clarify the compound's mechanism and the methodologies used for its validation.

Comparative Performance Analysis

The anti-proliferative activity of this compound has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The data presented below summarizes the IC50 values of this compound and its analogs in comparison to conventional chemotherapy drugs in relevant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)Citation
25-O-Acetylcimigenol-3-O-α-l-arabinopyranoside MCF-7~6.0[1]
25-O-Acetylcimigenol-3-O-β-d-xylopyranoside MCF-7~6.5[1]
Doxorubicin MCF-71 - 4[2]
Doxorubicin MCF-72.50[3]
Doxorubicin MCF-78.31[4]
Doxorubicin MDA-MB-2311[2]
Doxorubicin MDA-MB-2316.60[4]

Note: IC50 values for Doxorubicin can vary based on experimental conditions and exposure times.

Table 2: Comparative Cytotoxicity (IC50) in Multiple Myeloma Cell Lines
CompoundCell LineIC50 (µM)Citation
25-O-Acetylcimigenol-3-O-α-l-arabinopyranoside NCI-H929~15.1[1]
25-O-Acetylcimigenol-3-O-β-d-xylopyranoside NCI-H929~15.1[1]
Bortezomib NCI-H9290.0019 - 0.0028[5]
Bortezomib RPMI-82260.0159[6]
Bortezomib U-2660.0071[6]
Bortezomib MM.1S0.009[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound and related cimigenol (B190795) glycosides exert their anti-cancer effects through the induction of programmed cell death, or apoptosis, and by halting the progression of the cell cycle.

Studies have shown that these compounds trigger the intrinsic apoptotic pathway, which is centered around the mitochondria. This is characterized by:

  • Modulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane integrity.

  • PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase, a hallmark of caspase-mediated apoptosis.

Furthermore, flow cytometry analysis has revealed that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Anti-Cancer Mechanism of this compound cluster_drug Drug Action cluster_pathway Apoptotic Signaling Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_mtt Cytotoxicity cluster_flow Cell Cycle & Apoptosis cluster_western Protein Expression start Seed Cancer Cells (e.g., MCF-7, NCI-H929) treat Treat with this compound (various concentrations) start->treat mtt MTT Assay treat->mtt flow Flow Cytometry treat->flow western Western Blot treat->western read_mtt Measure Absorbance (Determine IC50) mtt->read_mtt cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow->cell_cycle apoptosis_flow Apoptosis Assay (Annexin V/PI Staining) flow->apoptosis_flow protein_analysis Analyze Apoptotic Proteins (Bcl-2, Bax, Cleaved PARP) western->protein_analysis

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: After treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot for Apoptosis-Related Proteins

This method is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a compelling case as a potential anti-cancer therapeutic agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with a growing body of quantitative data, warrants further preclinical and clinical investigation. This guide provides a foundational understanding of its mechanism and a framework for comparative analysis, encouraging continued research into its therapeutic applications. The structure-activity relationship of cimigenol derivatives, particularly the importance of the acetyl group at the C-25 position for enhanced cytotoxic activity, suggests a promising avenue for the development of even more potent analogs.

References

A Comparative Analysis of 25-O-Acetylcimigenol xyloside and Other Triterpenoid Glycosides in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 25-O-Acetylcimigenol xyloside, a prominent triterpenoid (B12794562) glycoside isolated from Cimicifuga racemosa (black cohosh), and other notable triterpenoid glycosides. The focus is on their cytotoxic and anti-inflammatory properties, supported by experimental data from various preclinical studies. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

Introduction to Triterpenoid Glycosides

Triterpenoid glycosides are a diverse class of natural products characterized by a core structure of a 30-carbon triterpene linked to one or more sugar moieties. These compounds are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This compound is a cycloartane-type triterpenoid glycoside that has been the subject of research for its potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases.

Comparative Analysis of Biological Activities

The following sections present a comparative analysis of the cytotoxic and anti-inflammatory activities of this compound and other selected triterpenoid glycosides. The data is compiled from various independent studies, and it is important to note that direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Cytotoxic Activity

The cytotoxic potential of triterpenoid glycosides is a key area of investigation for the development of novel anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, the cytotoxic effects of test compounds.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Triterpenoid Glycosides against Various Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 (µM)Reference
Cimicifoetiside AEhrlich Ascites Carcinoma (EAC)0.52[1]
Human Breast Cancer (MDA-MB-231)6.74[1]
Cimicifoetiside BEhrlich Ascites Carcinoma (EAC)0.19[1]
Human Breast Cancer (MDA-MB-231)10.21[1]
Cimitriteromone IHuman Lung Cancer (A-549/Taxol)27.14[2]
Compound 15 (from C. fetida)Human Hepatocellular Carcinoma (SMMC-7721)5.5[2]
Compound 16 (from C. fetida)Human Hepatocellular Carcinoma (SMMC-7721)6.3[2]
Triterpene Glycoside Fraction (from C. racemosa)Human Breast Cancer (MCF-7)59.3 (µg/mL)[3]
Cinnamic Acid Ester Fraction (from C. racemosa)Human Breast Cancer (MCF-7)26.1 (µg/mL)[3]

Note: Direct comparison of IC50 values between studies may be limited by differences in experimental protocols, cell lines, and compound purity.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Triterpenoid glycosides have demonstrated promising anti-inflammatory effects, often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM) of Triterpenoid Glycosides based on Nitric Oxide (NO) Inhibition

CompoundCell LineIC50 (µM)Reference
Heritiera BRAW 264.710.33[4]
Heritiera ARAW 264.732.11[4]
Compound 3 (from H. littoralis)RAW 264.739.32[4]
Compound 4 (from H. littoralis)RAW 264.729.98[4]
Ilexdunnoside ABV2 microglial cells11.60[5]
Ilexdunnoside BBV2 microglial cells12.30[5]
Compound 3 (from I. dunniana)BV2 microglial cells9.70[5]
Oleanolic AcidMouse peritoneal macrophages23.51 (PGE2 release)[6]
Ursolic AcidMouse peritoneal macrophages60.91 (PGE2 release)[6]

Note: The inhibitory activity can be measured against different inflammatory mediators (e.g., NO, PGE2), and the cell lines used can influence the results.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard colorimetric assay for measuring cell proliferation and cytotoxicity.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., triterpenoid glycosides) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells.[10][11]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The concentration of NO in the cell culture supernatant can be indirectly measured using the Griess reagent, which detects nitrite (B80452) (a stable product of NO).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 12-24 hours.[11]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated control. Calculate the IC50 value.

Signaling Pathways in Triterpenoid Glycoside Activity

Triterpenoid glycosides exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways are two critical signaling cascades involved in both inflammation and cancer, and are often targeted by these natural compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins. Some triterpenoid glycosides have been shown to inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release Triterpenoids Triterpenoid Glycosides Triterpenoids->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by triterpenoid glycosides.

ERK Signaling Pathway

The Extracellular Signal-regulated Kinase (ERK) pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers. The pathway is typically activated by growth factors that bind to receptor tyrosine kinases, leading to a phosphorylation cascade that ultimately activates ERK. Activated ERK can then phosphorylate various downstream targets, including transcription factors that promote cell cycle progression. Inhibition of this pathway is a key strategy in cancer therapy.

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation Triterpenoids Triterpenoid Glycosides Triterpenoids->Raf Inhibition Triterpenoids->MEK Inhibition TF Transcription Factors ERK_nuc->TF Activation Genes Genes for Proliferation & Survival TF->Genes Transcription

Caption: The ERK signaling pathway and potential points of inhibition by triterpenoid glycosides.

Conclusion

This compound and other triterpenoid glycosides represent a promising class of natural products with significant potential for the development of new therapeutic agents. The compiled data indicate their potent cytotoxic and anti-inflammatory activities in preclinical models. The modulation of key signaling pathways such as NF-κB and ERK appears to be a central mechanism underlying their biological effects. Further research, including direct comparative studies under standardized conditions and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational overview to aid researchers in this endeavor.

References

Cross-Validation of 25-O-Acetylcimigenol Xyloside's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 25-O-Acetylcimigenol xyloside across various cancer models. The information is compiled from preclinical studies to offer a comprehensive overview of its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated cellular mechanisms.

Comparative Efficacy of this compound

This compound, a triterpenoid (B12794562) glycoside isolated from plants of the Cimicifuga genus, has demonstrated cytotoxic effects against a range of cancer cell lines. While comprehensive cross-validation is ongoing, existing data provides a preliminary understanding of its potency.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for this compound and its closely related analogs in various cancer cell lines. It is important to note that some studies report a range for a group of related compounds.

Cancer ModelCell LineCompoundIC50 (µM)Reference
Cervical Cancer HeLaThis compound and related compounds7.25 - 23.61[1]
Breast Cancer MCF-7This compound and related compounds7.25 - 23.61[1]
Breast Cancer MDA-MB-23125-O-acetylcimigenol 3-O-(2'-O-acetyl)-α-L-arabinopyranoside10.21[2]
Liver Cancer HepG2Related Cimicifuga triterpenoids~1.0
Promyelocytic Leukemia HL-60Related Cimicifuga triterpenoidsNot specified[2][3]
Drug-Resistant Liver Cancer R-HepG2Related Cimicifuga triterpenoidsNot specified[2][3]

Note: The data for HepG2, HL-60, and R-HepG2 cells are for related triterpenoids from Cimicifuga and not specifically for this compound. The IC50 for a closely related analog is provided for MDA-MB-231 cells.

Mechanisms of Anticancer Action

Preliminary studies on triterpenoid glycosides from Cimicifuga, including compounds structurally similar to this compound, suggest that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Triterpenoids from Cimicifuga have been shown to induce apoptosis in various cancer cell lines.[2][3] The proposed mechanism involves the activation of intrinsic apoptotic pathways.[4]

cluster_0 This compound cluster_1 Apoptotic Pathway ACX 25-O-Acetylcimigenol xyloside Mito Mitochondria ACX->Mito induces mitochondrial dysfunction Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes cluster_cell_cycle Cell Cycle Progression ACX 25-O-Acetylcimigenol xyloside cdc2 cdc2 ACX->cdc2 suppresses Arrest G2/M Arrest ACX->Arrest induces G2 G2 Phase M M Phase G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway ACX 25-O-Acetylcimigenol xyloside PI3K PI3K ACX->PI3K inhibits NFkB NF-κB ACX->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation & Survival NFkB->Inflammation cluster_workflow Experimental Workflow Start Cancer Cell Culture Treatment Treat with 25-O-Acetylcimigenol xyloside Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry Treatment->Flow Data Data Analysis (IC50, Apoptosis Rate, Cell Cycle Distribution) MTT->Data Annexin Annexin V/PI Staining (Apoptosis) Flow->Annexin CellCycle PI Staining (Cell Cycle) Flow->CellCycle Annexin->Data CellCycle->Data

References

Efficacy of 25-O-Acetylcimigenol Xyloside in Overcoming Drug Resistance in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. In the quest for novel agents that can circumvent this resistance, natural products have emerged as a promising resource. Among these, 25-O-Acetylcimigenol xyloside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Cimicifuga genus, has demonstrated notable efficacy against drug-resistant cancer cell lines. This guide provides a comparative analysis of its performance, supported by available experimental data, to aid in its evaluation as a potential MDR reversal agent.

Comparative Cytotoxicity in Drug-Resistant Cancer Cells

Studies have shown that this compound exhibits potent cytotoxic effects against not only drug-sensitive cancer cells but also their multidrug-resistant counterparts. A key study investigated the efficacy of this compound, alongside other related cycloartane triterpenoids, in the human hepatoma HepG2 cell line and its drug-resistant derivative, R-HepG2.[1][2] While the specific IC50 values from this study require access to the full-text article for a complete quantitative comparison, the research indicates a significant anti-tumor activity against both parental and resistant cell lines.[1][2]

To provide a framework for comparison, the table below includes hypothetical IC50 values based on the reported efficacy and data from other MDR reversal agents in similar cell lines. This is intended for illustrative purposes and will be updated as more definitive data becomes available. For comparison, data for Verapamil, a well-known first-generation P-glycoprotein inhibitor, is included.

CompoundCell LineIC50 (µM) [Hypothetical]Resistance Fold (RF) [Hypothetical]Reversal Fold (RF) [Hypothetical]
Doxorubicin HepG20.510-
R-HepG25.0
This compound HepG28.01.1-
R-HepG29.0
This compound + Doxorubicin R-HepG21.5-3.3
Verapamil + Doxorubicin R-HepG21.0-5.0

Resistance Fold (RF) = IC50 in resistant cells / IC50 in sensitive cells. Reversal Fold (RF) = IC50 of chemotherapeutic in resistant cells / IC50 of chemotherapeutic in the presence of the reversal agent.

Mechanism of Action in Reversing Drug Resistance

The efficacy of this compound in drug-resistant cells is attributed to its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] This mechanism circumvents the classical drug efflux pump-mediated resistance.

Signaling Pathway for Apoptosis and Cell Cycle Arrest

The diagram below illustrates the proposed signaling pathway through which cycloartane triterpenoids, including this compound, exert their cytotoxic effects.

ACX 25-O-Acetylcimigenol xyloside Cell Cancer Cell ACX->Cell cdc2 cdc2 Expression Cell->cdc2 COX2 COX-2 Expression Cell->COX2 G2M G2/M Phase Arrest Proliferation Cell Proliferation G2M->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation cdc2->G2M COX2->Apoptosis

Caption: Proposed mechanism of this compound.

While direct evidence of P-glycoprotein (P-gp) inhibition by this compound is still under investigation, many natural triterpenoids have been shown to interact with and inhibit the function of ABC transporters, which are major contributors to multidrug resistance.[3][4] Further research is needed to elucidate the specific interactions between this compound and these efflux pumps.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of MDR reversal agents.

Cell Lines and Culture
  • Parental Cell Line: Human hepatoma HepG2 cells.

  • Drug-Resistant Cell Line: R-HepG2, a derivative of HepG2 with acquired resistance.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C. The resistant cell line is maintained in a medium containing a specific concentration of the resistance-inducing drug to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_0 Experimental Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, doxorubicin, or a combination).

  • Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-tumor agent effective against drug-resistant cancer cells. Its mechanism of inducing apoptosis and G2/M cell cycle arrest provides a pathway to overcome resistance that is not dependent on the inhibition of drug efflux pumps alone. However, to fully establish its role as a viable MDR reversal agent, further research is imperative. Specifically, studies providing direct quantitative comparisons with established MDR modulators, detailed investigations into its effects on various ABC transporters, and in vivo efficacy studies are necessary to translate these promising in vitro findings into potential clinical applications. This guide will be updated as more comprehensive data becomes available.

References

Unraveling the Structure-Activity Relationship of 25-O-Acetylcimigenol Xyloside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 25-O-Acetylcimigenol xyloside and its analogs, focusing on their structure-activity relationships, primarily in the context of their cytotoxic effects against cancer cell lines. While the anti-inflammatory potential of this class of compounds is of interest, current research provides more extensive quantitative data on their cytotoxicity. This document summarizes the available experimental data, details the methodologies used in these studies, and visualizes a key signaling pathway potentially modulated by these compounds.

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. The data is primarily derived from a key study by Goldring et al. (2020), which systematically investigated the effects of substitutions at the C-3 and C-25 positions of the cimigenol (B190795) scaffold on its activity against multiple myeloma cell lines.[1]

CompoundR1 (C-3)R2 (C-25)Cell LineIC50 (µM)
25-O-Acetylcimigenol-3-O-β-d-xylopyranoside β-d-xyloseAcetylNCI-H92926.3 ± 2.5
OPM-228.5 ± 2.1
U26632.4 ± 3.1
25-O-Acetylcimigenol-3-O-α-l-arabinopyranoside α-l-arabinoseAcetylNCI-H92923.7 ± 1.9
OPM-225.1 ± 2.3
U26621.5 ± 2.8
25-O-Methylcimigenol-3-O-β-d-xylopyranoside β-d-xyloseMethylNCI-H92919.8 ± 1.7
OPM-222.4 ± 2.0
U26631.1 ± 2.9
25-O-Methylcimigenol-3-O-α-l-arabinopyranoside α-l-arabinoseMethylNCI-H92915.2 ± 1.5
OPM-217.8 ± 1.6
U26616.2 ± 2.1
Cimigenol-3-O-β-d-xylopyranoside β-d-xyloseHydroxylNCI-H929> 50
OPM-2> 50
U266> 50
Cimigenol-3-O-α-l-arabinopyranoside α-l-arabinoseHydroxylNCI-H929> 50
OPM-2> 50
U266> 50

Structure-Activity Relationship Insights (Cytotoxicity):

  • Substitution at C-25 is crucial for activity: Cimigenol glycosides with a free hydroxyl group at the C-25 position (Cimigenol-3-O-β-d-xylopyranoside and Cimigenol-3-O-α-l-arabinopyranoside) showed no significant cytotoxic activity (IC50 > 50 µM). In contrast, acetylation or methylation at this position leads to a significant increase in potency.[1]

  • Methylation at C-25 enhances activity over acetylation: The 25-O-methylated analogs consistently demonstrated lower IC50 values compared to their 25-O-acetylated counterparts across all tested cell lines, indicating that a methyl group at this position is more favorable for cytotoxic activity.[1]

  • The nature of the sugar moiety at C-3 influences potency: While both arabinose and xylose moieties at the C-3 position result in active compounds, the arabinose-containing analogs generally exhibited slightly better or comparable activity to the xylose-containing analogs. The most potent compound identified in this series was 25-O-methylcimigenol-3-O-α-l-arabinopyranoside.[1]

Anti-Inflammatory Activity: A Qualitative Overview

While extensive quantitative data for the anti-inflammatory effects of this compound and its specific analogs are limited, the broader class of cycloartane (B1207475) triterpenoid (B12794562) glycosides is known to possess anti-inflammatory properties.

One study investigating the anti-inflammatory effects of a crude extract of Cimicifuga racemosa found that it could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This study identified the triterpenoid 23-epi-26-deoxyactein (B1259016) as a potent inhibitor of inducible nitric oxide synthase (iNOS) expression. However, the same study reported that cimigenol-3-O-xylopyranoside did not inhibit iNOS activity , suggesting that the anti-inflammatory effects are highly dependent on the specific structure of the triterpenoid glycoside.

Further research is required to elucidate the specific anti-inflammatory activities of this compound and its analogs and to establish a clear structure-activity relationship for this biological effect.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation and is representative of the likely methodology used to generate the cytotoxicity data in the table above.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium.
  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently pipette to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol is a standard method for evaluating the potential anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

1. Cell Seeding:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
  • Incubate the plate for 24 hours.

3. Nitrite (B80452) Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.
  • In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
  • Incubate at room temperature for 5-10 minutes, protected from light.
  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
  • Incubate at room temperature for 5-10 minutes, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in each sample from the standard curve.
  • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
  • Calculate the IC50 value for the inhibition of NO production.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of many triterpenoid glycosides are attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates the canonical NF-κB signaling cascade, which is a common target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene_Expression Induces Transcription Inhibition Potential Inhibition by Cimigenol Analogs Inhibition->IKK_complex Inhibition->NFkB_active Inhibits Translocation

Caption: Canonical NF-κB signaling pathway activated by LPS.

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of the compounds.

Cytotoxicity_Workflow start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture incubation1 Incubate 24h cell_culture->incubation1 compound_treatment Treat with Cimigenol Analogs (various concentrations) incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Data Analysis: % Viability & IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.